N-methylpiperidine-4-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-methylpiperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-8-7(10)6-2-4-9-5-3-6;/h6,9H,2-5H2,1H3,(H,8,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROPXJWLCJOZJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00496969 | |
| Record name | N-Methylpiperidine-4-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00496969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1903-75-9 | |
| Record name | N-Methylpiperidine-4-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00496969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylpiperidine-4-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the chemical properties of N-methylpiperidine-4-carboxamide hydrochloride?
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylpiperidine-4-carboxamide hydrochloride is a heterocyclic organic compound belonging to the piperidine class. Piperidine and its derivatives are prevalent scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals due to their ability to interact with a wide range of biological targets. This technical guide provides a detailed overview of the known chemical properties of this compound, including its synthesis, characterization, and potential biological significance.
Chemical Properties
A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some data for the free base (N-methylpiperidine-4-carboxamide) is available, specific experimental data for the hydrochloride salt is limited in publicly accessible literature.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1903-75-9 | [1] |
| Molecular Formula | C₇H₁₅ClN₂O | [1] |
| Molecular Weight | 178.66 g/mol | [1] |
| Appearance | Solid (presumed) | General chemical knowledge |
| Purity | ≥95% | [2] |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in polar solvents like water and alcohols (inferred for the hydrochloride salt) | [2] |
| pKa | Not available | N/A |
| Stability | Stable under normal storage conditions. | General chemical knowledge |
Synthesis and Characterization
A plausible synthetic workflow is outlined below:
Caption: General synthetic workflow for this compound.
Characterization of the final compound would involve a suite of analytical techniques to confirm its identity and purity.
Experimental Protocols (General)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: To determine the number and types of protons, their chemical environments, and splitting patterns.
-
13C NMR: To identify the number and types of carbon atoms in the molecule.
Infrared (IR) Spectroscopy:
-
To identify the presence of key functional groups, such as the amide C=O stretch, N-H bonds, and C-N bonds.
Mass Spectrometry (MS):
-
To determine the molecular weight of the compound and obtain information about its fragmentation pattern, confirming the molecular structure.
Biological Activity and Potential Applications
The biological activity of this compound has not been extensively characterized in the available literature. However, the broader class of piperidine carboxamide derivatives has been investigated for a range of therapeutic applications.
Studies have shown that piperidine carboxamides can act as:
-
Calpain inhibitors: These have potential applications in neuroprotective therapies.
-
Anti-osteoporosis agents: By targeting enzymes like cathepsin K.
-
Antimelanoma agents: Inducing senescence-like phenotypes in cancer cells.
-
Antimalarial agents: By inhibiting the Plasmodium falciparum proteasome.[3]
-
Regulators of crucial signaling pathways: Including STAT-3, NF-κB, and PI3K/Akt, which are often dysregulated in cancer.
The piperidine moiety is a common feature in drugs targeting the central nervous system (CNS).
Given the structural similarities to other biologically active piperidine derivatives, it is plausible that this compound could exhibit activity in one or more of these areas. Further research is required to elucidate its specific mechanism of action and potential therapeutic targets.
The following diagram illustrates a generalized signaling pathway that is often modulated by piperidine-containing compounds in the context of cancer therapy.
Caption: Generalized PI3K/Akt/NF-κB signaling pathway often targeted by piperidine derivatives.
Conclusion
This compound is a piperidine derivative with potential for further investigation in drug discovery and development. While specific data on its physicochemical properties and biological activity are currently limited, the known activities of related compounds suggest that it could be a valuable lead structure for developing novel therapeutics. Further experimental work is necessary to fully characterize this compound and explore its pharmacological potential.
References
- 1. N-methylpiperidine-4-carboxamide | C7H14N2O | CID 2760460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1903-69-1: N-Methylpiperidine-4-carboxamide [cymitquimica.com]
- 3. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
N-methylpiperidine-4-carboxamide hydrochloride CAS number and structure.
CAS Number: 1903-75-9
Chemical Structure:
Molecular Formula: C₇H₁₅ClN₂O
This technical guide provides an overview of N-methylpiperidine-4-carboxamide hydrochloride, a chemical compound of interest to researchers and professionals in the fields of organic synthesis and drug development. Due to the limited availability of in-depth experimental data in publicly accessible literature, this document will focus on the fundamental chemical information and the general context of its structural class.
Physicochemical Properties
While specific experimental data for this compound is not extensively reported, the following table summarizes its basic chemical properties.
| Property | Value |
| CAS Number | 1903-75-9 |
| Molecular Formula | C₇H₁₅ClN₂O |
| Molecular Weight | 178.66 g/mol |
| SMILES Representation | C1CCN(CC1C(=O)NC)C.Cl |
Synthesis and Structure
The chemical structure of this compound consists of a piperidine ring N-substituted with a methyl group, and a carboxamide functional group at the 4-position. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.
A potential synthetic approach can be visualized through the following logical workflow:
Caption: A generalized logical workflow for the synthesis of this compound.
Potential Research Applications
Piperidine and its derivatives are common structural motifs in a wide range of biologically active compounds and approved pharmaceuticals. The N-methylpiperidine-4-carboxamide scaffold, in particular, serves as a versatile building block in medicinal chemistry. Derivatives of this core structure have been investigated for various therapeutic applications, including as enzyme inhibitors and receptor modulators. However, specific biological activity, quantitative data, and the mechanism of action for this compound itself are not well-documented in the public domain.
Conclusion
This compound is a chemical compound with a well-defined structure and CAS number. While its role as a potential intermediate in organic synthesis and drug discovery is evident from its structural class, a comprehensive understanding of its biological properties and detailed experimental protocols are currently lacking in readily available scientific literature. Further research would be necessary to elucidate its pharmacological profile and potential applications.
An In-depth Technical Guide to the Synthesis of N-methylpiperidine-4-carboxamide Hydrochloride
This technical guide provides a comprehensive overview of the primary synthetic pathways for the preparation of N-methylpiperidine-4-carboxamide hydrochloride, a key building block for researchers, scientists, and professionals in the field of drug development. This document details several viable synthetic routes, complete with experimental protocols and quantitative data to facilitate reproducible and scalable synthesis.
Introduction
N-methylpiperidine-4-carboxamide and its hydrochloride salt are important intermediates in the synthesis of a variety of biologically active molecules. The piperidine scaffold is a prevalent structural motif in many pharmaceuticals, and functionalization at the 4-position with a carboxamide group, coupled with N-methylation, provides a versatile handle for further chemical modification. This guide explores the most common and effective methods for the synthesis of this compound, starting from readily available precursors.
Synthesis Pathways
Three primary synthetic routes have been identified for the preparation of this compound. These pathways are:
-
Route 1: Amidation of N-methylpiperidine-4-carboxylic acid. This is a direct approach involving the conversion of the carboxylic acid functionality to a primary amide.
-
Route 2: N-methylation of Isonipecotamide. This pathway utilizes the commercially available isonipecotamide and introduces the N-methyl group in a subsequent step.
-
Route 3: Aminolysis of N-methylpiperidine-4-carboxylic acid methyl ester. This route involves the initial preparation of the methyl ester of N-methylpiperidine-4-carboxylic acid, followed by its conversion to the target amide.
The following sections provide detailed descriptions of each of these synthetic pathways.
Route 1: Synthesis from N-methylpiperidine-4-carboxylic acid
This synthetic route is a straightforward approach that begins with the commercially available N-methylpiperidine-4-carboxylic acid. The key transformation is the amidation of the carboxylic acid. This can be achieved through several methods, including activation of the carboxylic acid followed by reaction with an ammonia source, or through catalyzed direct amidation.
Experimental Protocol: Amidation using a Coupling Agent (EDC/HOBt)
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in the presence of Hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond.
-
Reaction Setup: To a solution of N-methylpiperidine-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq).
-
Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amidation: Add a solution of ammonia in a suitable solvent (e.g., 7N ammonia in methanol, 2.0 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified N-methylpiperidine-4-carboxamide in a suitable solvent such as diethyl ether or ethyl acetate and bubble hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, to precipitate the hydrochloride salt. Filter and dry the solid to obtain the final product.
Quantitative Data
| Parameter | Value |
| Starting Material | N-methylpiperidine-4-carboxylic acid |
| Key Reagents | EDC, HOBt, Ammonia |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-90% |
Logical Workflow for Route 1
Caption: Workflow for the synthesis via amidation of N-methylpiperidine-4-carboxylic acid.
Route 2: Synthesis from Isonipecotamide
This approach begins with isonipecotamide (piperidine-4-carboxamide) and involves the N-methylation of the piperidine nitrogen. The Eschweiler-Clarke reaction is a classic and efficient method for this transformation, utilizing formaldehyde as the carbon source and formic acid as the reducing agent.
Experimental Protocol: Eschweiler-Clarke N-methylation
-
Reaction Setup: To a flask containing isonipecotamide (1.0 eq), add formic acid (2.5 eq) and a 37% aqueous solution of formaldehyde (2.5 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100 °C) for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully make the reaction mixture basic (pH > 10) by the addition of a saturated aqueous solution of sodium carbonate or sodium hydroxide.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methylpiperidine-4-carboxamide. Further purification can be achieved by column chromatography or crystallization.
-
Salt Formation: Dissolve the purified product in a suitable solvent and treat with a solution of hydrogen chloride to precipitate the hydrochloride salt.
Quantitative Data
| Parameter | Value |
| Starting Material | Isonipecotamide |
| Key Reagents | Formaldehyde, Formic Acid |
| Solvent | Water (from aqueous formaldehyde) |
| Reaction Temperature | 100 °C (Reflux) |
| Reaction Time | 4-6 hours |
| Typical Yield | 80-95% |
Signaling Pathway for Route 2
Caption: Reaction pathway for the N-methylation of isonipecotamide.
Route 3: Synthesis from N-methylpiperidine-4-carboxylic acid methyl ester
This two-step route first involves the synthesis of N-methylpiperidine-4-carboxylic acid methyl ester, which is then converted to the target amide. The ester can be prepared by the N-methylation of methyl isonipecotate.
Experimental Protocol: Synthesis of N-methylpiperidine-4-carboxylic acid methyl ester
-
Reaction Setup: To a stirred solution of methyl 4-piperidinecarboxylate (1.0 eq) in methanol, add formic acid (1.7 eq) and a 40% aqueous solution of formaldehyde (5.0 eq).[1]
-
Reaction Conditions: Heat the reaction mixture to reflux for 3 hours.[1]
-
Work-up: Cool the reaction mixture and concentrate under reduced pressure. Dissolve the residue in water, basify with sodium bicarbonate solution, and extract with dichloromethane.[1]
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude methyl N-methyl-4-piperidinecarboxylate.[1]
Experimental Protocol: Aminolysis of the Methyl Ester
-
Reaction Setup: Dissolve the crude N-methylpiperidine-4-carboxylic acid methyl ester in a saturated solution of ammonia in methanol.
-
Reaction Conditions: Stir the solution in a sealed pressure vessel at room temperature for 24-48 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Purification and Salt Formation: The resulting crude N-methylpiperidine-4-carboxamide can be purified and converted to its hydrochloride salt as described in the previous routes.
Quantitative Data
| Step | Starting Material | Key Reagents | Solvent | Temp. | Time | Yield |
| Esterification | Methyl 4-piperidinecarboxylate | Formaldehyde, Formic Acid | Methanol | Reflux | 3 h | ~91%[1] |
| Aminolysis | N-methylpiperidine-4-carboxylic acid methyl ester | Ammonia | Methanol | RT | 24-48 h | 70-90% |
Experimental Workflow for Route 3
Caption: Workflow for the synthesis starting from methyl 4-piperidinecarboxylate.
Conclusion
This guide has outlined three robust and efficient synthetic pathways for the preparation of this compound. The choice of a particular route may depend on the availability of starting materials, desired scale of the synthesis, and the specific equipment and reagents available in the laboratory. All three routes offer high yields and utilize well-established chemical transformations, providing reliable methods for accessing this important synthetic intermediate. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific needs.
References
N-methylpiperidine-4-carboxamide hydrochloride molecular weight and formula.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties and a generalized experimental framework for the preliminary assessment of N-methylpiperidine-4-carboxamide hydrochloride. This document is intended to serve as a foundational resource for researchers interested in exploring the potential applications of this compound in medicinal chemistry and drug discovery.
Core Compound Data
This compound is a piperidine derivative with potential utility as a scaffold or building block in the synthesis of more complex, biologically active molecules. The hydrochloride salt form generally confers improved solubility in aqueous media, a desirable characteristic for biological assays.
| Property | Value |
| Molecular Formula | C₇H₁₅ClN₂O |
| Molecular Weight | 178.66 g/mol |
Synthetic Workflow Overview
The synthesis of this compound can be conceptualized as a multi-step process. A generalized workflow, starting from a commercially available piperidine derivative, is outlined below. This diagram illustrates a common synthetic logic for the elaboration of such scaffolds.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocols: A Framework for Biological Evaluation
While specific biological targets for this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds known to exhibit a range of biological activities, including enzyme inhibition. The following protocols are provided as a representative framework for an initial biological screening campaign.
General Enzyme Inhibition Assay (e.g., Kinase or Transferase)
This protocol describes a generalized method to assess the inhibitory potential of this compound against a target enzyme. This is a common starting point in early-stage drug discovery.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a selected enzyme.
Materials:
-
Target enzyme (e.g., a specific kinase or transferase)
-
Substrate for the target enzyme (e.g., a peptide or small molecule)
-
Cofactor, if required (e.g., ATP for kinases)
-
Assay buffer (specific to the enzyme)
-
This compound (test compound)
-
Positive control inhibitor
-
Detection reagent (e.g., luminescence- or fluorescence-based)
-
Multi-well assay plates (e.g., 96- or 384-well)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.
-
Reaction Mixture Preparation: In each well of the assay plate, combine the assay buffer, target enzyme, and the test compound at various concentrations.
-
Initiation of Reaction: Add the substrate and any necessary cofactors to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined period.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Plot the enzyme activity against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
The logical flow of this experimental design is depicted in the following diagram.
Caption: Workflow for a typical enzyme inhibition screening assay.
Potential Signaling Pathway Context
Given that piperidine carboxamides have been identified as inhibitors of specific enzymes, such as the proteasome in Plasmodium falciparum and 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis, a hypothetical signaling pathway diagram can be constructed to illustrate where such a compound might act. The following diagram shows a simplified representation of a generic signaling cascade that is modulated by an enzyme, which could be the target of an inhibitor like this compound.
Caption: Hypothetical modulation of a signaling pathway by an enzyme inhibitor.
This guide provides foundational information and a starting point for the investigation of this compound. Further research is necessary to elucidate its specific biological activities and potential therapeutic applications.
Solubility and stability of N-methylpiperidine-4-carboxamide hydrochloride in different solvents.
An In-depth Technical Guide to the Solubility and Stability of N-methylpiperidine-4-carboxamide Hydrochloride
Disclaimer: Publicly available experimental data on the specific solubility and stability of this compound is limited. This guide provides a framework based on the general properties of related chemical structures and outlines the standard experimental protocols required to determine these crucial parameters for research and drug development purposes.
Introduction
This compound is a heterocyclic compound featuring a piperidine ring, a common scaffold in medicinal chemistry. As a hydrochloride salt, its physicochemical properties, particularly solubility and stability, are critical parameters that influence its handling, formulation, and potential bioavailability. Understanding these characteristics is a prerequisite for any substantive research or development application. This technical guide outlines the theoretical considerations and practical experimental workflows for comprehensively profiling the solubility and stability of this compound.
Solubility Profile
The solubility of an active compound is a determinant of its dissolution rate and bioavailability. As the hydrochloride salt of a basic compound, N-methylpiperidine-4-carboxamide is expected to exhibit enhanced solubility in aqueous and polar protic solvents compared to its free base form. The presence of the protonated amine and the polar carboxamide group allows for favorable hydrogen bonding interactions.[1]
Predicted Solubility Characteristics
Based on its structure as a hydrochloride salt, the compound is anticipated to be:
-
Highly Soluble in polar protic solvents like water, methanol, and ethanol.[1]
-
Sparingly Soluble to Insoluble in non-polar aprotic solvents such as hexane, toluene, and diethyl ether.
-
Moderately Soluble in polar aprotic solvents like acetone, ethyl acetate, and dichloromethane (DCM), though solubility may be limited.
Quantitative Solubility Data
Quantitative experimental data is essential for accurate formulation and development. The following table provides a template for recording experimentally determined solubility values in common laboratory solvents at ambient temperature.
Table 1: Experimental Solubility of this compound
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) | Observations |
|---|---|---|---|---|
| Polar Protic | Water | Data to be determined | Data to be determined | |
| Methanol (MeOH) | Data to be determined | Data to be determined | ||
| Ethanol (EtOH) | Data to be determined | Data to be determined | ||
| Polar Aprotic | Acetonitrile (ACN) | Data to be determined | Data to be determined | |
| Acetone | Data to be determined | Data to be determined | ||
| Dichloromethane (DCM) | Data to be determined | Data to be determined | ||
| Non-Polar | Toluene | Data to be determined | Data to be determined |
| | Hexane | Data to be determined | Data to be determined | |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
-
Preparation: Add an excess amount of this compound to a known volume (e.g., 2 mL) of the selected solvent in a sealed glass vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand, or centrifuge them at high speed (e.g., 14,000 rpm for 15 minutes), to separate the undissolved solid from the saturated supernatant.
-
Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[2][3]
-
Calculation: Calculate the original concentration in the supernatant based on the dilution factor and the measured concentration. This value represents the equilibrium solubility.
Workflow for Solubility Assessment
The following diagram illustrates the logical workflow for determining the solubility profile of the target compound.
Caption: Workflow for Equilibrium Solubility Determination.
Stability Profile
Stability testing is crucial to identify conditions that may lead to degradation, informing storage requirements and predicting shelf-life. As a hydrochloride salt, the compound is generally stable under normal conditions.[4] However, its amide functionality could be susceptible to hydrolysis under strong acidic or basic conditions, and like many organic molecules, it may be sensitive to oxidation and photodegradation.
Potential Degradation Pathways
-
Hydrolysis: The amide bond may undergo hydrolysis to form 1-methylpiperidine-4-carboxylic acid and methylamine. This is typically accelerated by strong acids or bases and elevated temperatures.
-
Oxidation: The piperidine ring or other parts of the molecule could be susceptible to oxidative degradation in the presence of oxidizing agents.
-
Photodegradation: Exposure to high-intensity light, particularly UV radiation, can sometimes induce degradation in organic molecules.
Forced Degradation (Stress Testing)
Forced degradation studies are performed to intentionally degrade the compound under more aggressive conditions than those expected during storage. This helps to identify likely degradation products and establish the stability-indicating nature of the analytical method.
Table 2: Forced Degradation Study Design and Data Template
| Stress Condition | Reagent / Condition | Time (hours) | Temperature (°C) | % Degradation | Degradants Formed (e.g., RRT) |
|---|---|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | To be determined | 60 | Data to be determined | Data to be determined |
| Base Hydrolysis | 0.1 M NaOH | To be determined | 60 | Data to be determined | Data to be determined |
| Oxidation | 3% H₂O₂ | To be determined | 25 | Data to be determined | Data to be determined |
| Thermal | Dry Heat | To be determined | 80 | Data to be determined | Data to be determined |
| Photolytic | High-Intensity Light/UV | To be determined | 25 | Data to be determined | Data to be determined |
Experimental Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress:
-
Acid/Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl or 0.2 M NaOH (to achieve a final acid/base concentration of 0.1 M). Heat in a water bath.
-
Oxidation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature.
-
Thermal: Store the solid compound and the stock solution in an oven at a controlled high temperature.
-
Photolytic: Expose the solid compound and the stock solution to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Time Point Sampling: Withdraw samples at various time points (e.g., 2, 8, 24, 48 hours).
-
Neutralization (for acid/base samples): Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent damage to the HPLC column.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (typically with a photodiode array detector to assess peak purity).
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control. Identify and quantify major degradation products.
Workflow for Stability Assessment
This diagram illustrates the process for conducting a forced degradation study.
References
- 1. Buy 1-methylpiperidine-4-carboxylic Acid Hydrochloride | 71985-80-3 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
An In-depth Technical Guide to the Safety and Handling of N-methylpiperidine-4-carboxamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the safety and handling precautions for N-methylpiperidine-4-carboxamide hydrochloride, a compound of interest in pharmaceutical research and development. The following sections outline its potential hazards, recommended handling procedures, and emergency responses, based on available safety data.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards identified are skin and eye irritation, and it may cause an allergic skin reaction.[1][2] Below is a summary of its GHS classification.
Table 1: GHS Hazard Classification
| Hazard Class | Category | GHS Hazard Statement |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[1] |
| Serious Eye Irritation | 2 | H319: Causes serious eye irritation.[1][2] |
| Skin Irritation | 2 | H315: Causes skin irritation.[2] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation.[2] |
Hazard Pictogram:
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₅ClN₂O | PubChem[1] |
| Molecular Weight | 178.66 g/mol | PubChem[1] |
| IUPAC Name | 4-methylpiperidine-4-carboxamide;hydrochloride | PubChem[1] |
| CAS Number | 1257301-28-2 | European Chemicals Agency (ECHA)[1] |
Note: Further data on properties such as melting point, boiling point, and solubility were not available in the searched resources.
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures and the use of appropriate personal protective equipment are paramount to minimizing exposure and ensuring laboratory safety.
Experimental Protocol: General Handling
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or aerosols.[3]
-
Personal Protective Equipment:
-
Hygiene Measures: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound and before leaving the laboratory.[3]
-
Dust and Aerosol Formation: Avoid creating dust. If dust is generated, ensure adequate ventilation and use appropriate respiratory protection if necessary (e.g., N95 or P1 dust masks).[3]
Logical Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is critical.
Table 3: First-Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation or rash occurs, seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[3] |
Fire-Fighting Measures and Stability
Suitable Extinguishing Media:
-
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
Stability and Reactivity:
-
The compound is stable under recommended storage conditions.[3]
-
Materials to Avoid: Strong oxidizing agents, Strong acids.[3]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[3]
Accidental Release Measures
Small Spill:
-
Sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust.[3]
Large Spill:
-
Evacuate personnel from the area.
-
Wear appropriate PPE, including respiratory protection.
-
Prevent further leakage or spillage if safe to do so.
-
Do not let the product enter drains.[3]
-
Sweep up and shovel into suitable containers for disposal according to local regulations.[3]
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[3]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Toxicological Information
Detailed quantitative toxicological data for this compound is limited in the publicly available literature.
Table 4: Summary of Toxicological Data
| Toxicity Endpoint | Data |
| Acute Toxicity | No data available.[3] |
| Chronic Toxicity | No data available.[3] |
| Carcinogenic Effects | No data available.[3] |
| Mutagenic Effects | No data available.[3] |
| Reproductive Toxicity | No data available.[3] |
| Teratogenic Effects | No data available.[3] |
Potential Health Effects:
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[2][3]
-
Skin: May cause skin irritation and potentially an allergic skin reaction.[1][2]
-
Ingestion: May be harmful if swallowed.[3]
Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and professional judgment. Always consult the specific SDS for the material before use and handle all chemicals with caution.
References
Methodological & Application
Application Note and Protocol for the Laboratory Synthesis of N-methylpiperidine-4-carboxamide Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-methylpiperidine-4-carboxamide hydrochloride is a valuable building block in medicinal chemistry and drug discovery. Its synthesis involves a two-step process commencing with the formation of the amide bond, followed by conversion to its hydrochloride salt to enhance stability and solubility. This document provides a detailed protocol for the laboratory-scale synthesis of this compound.
Overall Reaction Scheme:
The synthesis proceeds in two main stages:
-
Amide Formation: The aminolysis of a piperidine-4-carboxylate ester with methylamine to yield N-methylpiperidine-4-carboxamide.
-
Salt Formation: The subsequent reaction of the free base with hydrochloric acid to produce the final hydrochloride salt.
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of N-methylpiperidine-4-carboxamide (Free Base)
This procedure outlines the aminolysis of methyl piperidine-4-carboxylate with methylamine.
Materials:
-
Methyl piperidine-4-carboxylate
-
Methylamine solution (e.g., 40% in methanol or 2.0 M in THF)
-
Methanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl piperidine-4-carboxylate (1.0 eq).
-
Add a solution of methylamine in methanol or THF (3.0-5.0 eq). The use of a significant excess of methylamine helps to drive the reaction to completion.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess methylamine under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with a small percentage of ammonium hydroxide) or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Part 2: Synthesis of this compound
This protocol describes the conversion of the free base to its hydrochloride salt.
Materials:
-
N-methylpiperidine-4-carboxamide (from Part 1)
-
Anhydrous diethyl ether or ethanol
-
Hydrochloric acid solution (e.g., 2.0 M in diethyl ether or anhydrous HCl gas)
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolve the purified N-methylpiperidine-4-carboxamide (1.0 eq) in a minimal amount of anhydrous diethyl ether or ethanol in a flask with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether (1.0-1.1 eq) dropwise with stirring. Alternatively, anhydrous HCl gas can be bubbled through the solution.
-
A white precipitate of this compound should form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.
-
Dry the product under vacuum to obtain the final this compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis.
| Parameter | Value | Reference/Note |
| Starting Material (Step 1) | Methyl piperidine-4-carboxylate | Commercially available |
| Molecular Formula | C₇H₁₃NO₂ | |
| Molecular Weight | 143.18 g/mol | |
| Reagent (Step 1) | Methylamine | Solution in Methanol or THF |
| Molar Ratio (Amine:Ester) | 3:1 to 5:1 | |
| Intermediate | N-methylpiperidine-4-carboxamide | |
| Molecular Formula | C₇H₁₄N₂O | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| Expected Yield (Step 1) | 70-90% | Based on similar amidations |
| Reagent (Step 2) | Hydrochloric Acid | Solution in organic solvent |
| Molar Ratio (HCl:Amine) | 1.05:1 | |
| Final Product | N-methylpiperidine-4-carboxamide HCl | |
| Molecular Formula | C₇H₁₅ClN₂O | |
| Molecular Weight | 178.66 g/mol | |
| Expected Yield (Step 2) | >95% | Typically quantitative |
| Purity (Final Product) | >98% | As determined by HPLC/NMR |
| Characterization | Melting Point, ¹H NMR, ¹³C NMR, IR, MS | To be determined experimentally |
Signaling Pathways and Logical Relationships
The logical relationship of the synthesis is a sequential two-step process.
Caption: Logical flow of the two-step synthesis.
References
Application Notes and Protocols for the Characterization and Quantification of N-methylpiperidine-4-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-methylpiperidine-4-carboxamide is a key structural motif and intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that can influence the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides detailed analytical methods for the comprehensive characterization and accurate quantification of N-methylpiperidine-4-carboxamide, ensuring reliable and reproducible results in a research and development setting. The protocols outlined below utilize common analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation, and High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for separation and quantification.
Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of N-methylpiperidine-4-carboxamide. Both ¹H and ¹³C NMR provide detailed information about the molecular structure and connectivity.
Experimental Protocol: NMR Analysis
Sample Preparation:
-
Accurately weigh 5-10 mg of the N-methylpiperidine-4-carboxamide sample.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Water (D₂O)).
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
Data Acquisition:
-
Acquire a ¹H NMR spectrum to observe the proton signals.
-
Acquire a ¹³C NMR spectrum to observe the carbon signals.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to further elucidate the structure and assign signals.
Data Processing:
-
Process the raw data using appropriate NMR software.
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts (δ) in ppm relative to the internal standard.
Expected NMR Data
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for N-methylpiperidine-4-carboxamide
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~2.3 - 2.8 (singlet) | ~35 - 40 |
| Piperidine H2, H6 (axial) | ~2.0 - 2.5 (multiplet) | ~50 - 55 |
| Piperidine H2, H6 (equatorial) | ~2.8 - 3.2 (multiplet) | ~50 - 55 |
| Piperidine H3, H5 (axial) | ~1.5 - 1.9 (multiplet) | ~28 - 33 |
| Piperidine H3, H5 (equatorial) | ~1.8 - 2.2 (multiplet) | ~28 - 33 |
| Piperidine H4 | ~2.2 - 2.7 (multiplet) | ~40 - 45 |
| C=O | - | ~175 - 180 |
| Amide N-CH₃ | ~2.7 - 3.0 (doublet, coupled to NH) | ~25 - 30 |
| Amide NH | ~6.0 - 8.0 (broad singlet or quartet) | - |
Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.
Visualization of NMR Analysis Workflow
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like N-methylpiperidine-4-carboxamide.
Experimental Protocol: HPLC Analysis
Instrumentation:
-
HPLC system with a UV detector or a Charged Aerosol Detector (CAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (for low UV absorbance) or use of a CAD is recommended for better sensitivity as the compound lacks a strong chromophore.
-
Injection Volume: 10 µL.
-
Gradient Elution: A typical gradient could be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
Sample and Standard Preparation:
-
Stock Solution: Prepare a stock solution of N-methylpiperidine-4-carboxamide in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample and dissolve it in the initial mobile phase to a known volume to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
-
Quantify the amount of N-methylpiperidine-4-carboxamide in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary
The following table presents hypothetical but realistic quantitative data for a validated HPLC method. Actual performance may vary based on the specific instrumentation and conditions used.
Table 2: Hypothetical HPLC Method Validation Parameters
| Parameter | Expected Value |
| Retention Time | 5 - 10 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Visualization of HPLC Analysis Workflow
References
Experimental procedure for N-acylation of piperidine derivatives.
Application Notes: N-Acylation of Piperidine Derivatives
Introduction The N-acylation of piperidine derivatives is a fundamental and widely utilized transformation in medicinal chemistry and drug development. The introduction of an acyl group to the piperidine nitrogen atom allows for the synthesis of a diverse array of amides, which are key structural motifs in numerous biologically active compounds and FDA-approved drugs.[1][2] This modification can significantly influence a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its target binding affinity and pharmacokinetic profile. These protocols outline robust methods for the N-acylation of piperidine scaffolds using common acylating agents.
Reaction Fundamentals The N-acylation of a piperidine derivative proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the piperidine's secondary amine attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride from an acyl chloride or a carboxylate from an anhydride) to form the stable amide bond.[3][4] When a carboxylic acid is used as the acylating agent, a coupling reagent is required to activate the carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon more susceptible to nucleophilic attack by the amine.[3][5]
Experimental Protocols
Three common and effective methods for the N-acylation of piperidine derivatives are detailed below.
Protocol 1: Acylation using an Acyl Chloride
This protocol is suitable for the reaction of a piperidine derivative with a reactive acyl chloride. A base is used to neutralize the hydrochloric acid byproduct generated during the reaction.[3]
Materials:
-
Piperidine derivative (1.0 eq)
-
Acyl chloride (e.g., benzoyl chloride) (1.1 - 1.2 eq)
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or other aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the piperidine derivative (1.0 eq) in anhydrous DCM.
-
Add the tertiary amine base (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Upon completion, quench the reaction by adding water or a saturated aqueous NaHCO₃ solution.[2]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2][3]
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated piperidine.[2]
Protocol 2: Acylation using an Acid Anhydride
This method is effective for acylation with common anhydrides like acetic anhydride. The reaction can often be performed under neat conditions or in a suitable solvent.
Materials:
-
Piperidine derivative (1.0 eq)
-
Acid anhydride (e.g., acetic anhydride) (1.2 eq)
-
Pyridine or Dichloromethane (DCM) (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other organic solvent for extraction
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the piperidine derivative (1.0 eq) in a minimal amount of solvent (e.g., DCM or pyridine), or prepare to run the reaction neat.[3]
-
Add the acid anhydride (1.2 eq) to the solution.[3]
-
Stir the mixture at room temperature. The reaction is often exothermic.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and cautiously add water to quench the excess anhydride.
-
Dilute with an organic solvent like ethyl acetate and carefully add saturated aqueous NaHCO₃ solution to neutralize the carboxylic acid byproduct.[3]
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.[3]
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization if necessary.
Protocol 3: Amide Coupling with a Carboxylic Acid
This protocol utilizes peptide coupling reagents to form an amide bond between a piperidine derivative and a carboxylic acid. This is a very common and versatile method, particularly in drug discovery.[1]
Materials:
-
Piperidine derivative (1.1 eq)
-
Carboxylic acid (1.0 eq)
-
Coupling Agent (e.g., HATU, EDC, DCC) (1.1 - 1.2 eq)[6]
-
Additive (e.g., HOBt, DMAP) (optional, but often used with EDC/DCC)[5][6]
-
Non-nucleophilic base (e.g., DIPEA, TEA) (2.0 - 3.0 eq)[6]
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Water, Brine, and an extraction solvent (e.g., Ethyl Acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using HATU as an example):
-
In a flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[6]
-
Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[6]
-
Add the piperidine derivative (1.1 eq) to the activated mixture.[6]
-
Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.[6]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase with water (to remove DMF) and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography on silica gel.[5][6]
Data Presentation
The following table summarizes typical reaction parameters for the N-acylation protocols described. Yields are highly dependent on the specific substrates used.
| Parameter | Protocol 1: Acyl Chloride | Protocol 2: Acid Anhydride | Protocol 3: Carboxylic Acid + HATU |
| Piperidine Derivative (eq) | 1.0 | 1.0 | 1.1 |
| Acylating Agent (eq) | 1.1 - 1.2 | 1.2 | 1.0 (Carboxylic Acid) |
| Coupling Agent (eq) | N/A | N/A | 1.1 (HATU) |
| Base (eq) | 1.5 (TEA or DIPEA) | N/A (or Pyridine as solvent) | 2.0 - 3.0 (DIPEA) |
| Solvent | DCM | Neat or DCM/Pyridine | DMF or DCM |
| Temperature | 0 °C to Room Temp. | Room Temp. | Room Temp. |
| Reaction Time | 2 - 16 hours[2] | 0.5 - 4 hours | 1 - 12 hours[6] |
| Typical Yield | Good to Excellent | Good to Excellent | Good to Excellent |
Visualization of Experimental Workflow
The general workflow for the N-acylation of piperidine derivatives can be visualized as a sequence of steps from reaction setup to final product characterization.
Caption: General workflow for the N-acylation of piperidine derivatives.[2]
References
Application Notes and Protocols for HPLC Method Development of Piperidine-Based Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piperidine, a saturated heterocycle, is a fundamental structural motif present in a wide range of natural alkaloids and synthetic pharmaceutical compounds.[1][2] Its prevalence as a key pharmacophore in drugs targeting diverse conditions necessitates robust and reliable analytical methods for quantification and purity assessment throughout the drug discovery, development, and quality control processes.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the analysis of these compounds.[1][3]
This document provides detailed application notes and protocols for developing HPLC methods for two main classes of piperidine-containing compounds: those with a native chromophore suitable for direct UV detection, and those lacking a chromophore, which require a pre-column derivatization step to become UV-active.[1] Additionally, a protocol for the chiral separation of piperidine enantiomers is presented.
General Principles of Analysis
Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for piperidine-based compounds.[1] In RP-HPLC, analytes are separated based on their hydrophobic interactions with a non-polar stationary phase, typically a C18 column. A polar mobile phase is used to elute the compounds, with more polar compounds eluting earlier.[1] For highly polar piperidine compounds that show poor retention in reversed-phase, Hydrophilic Interaction Chromatography (HILIC) can be an effective alternative.[4][5][6]
A significant challenge in the analysis of piperidine-containing compounds is their basic nature, which can lead to poor peak shape (tailing) due to interactions with residual silanol groups on the silica-based stationary phase.[7] This can often be mitigated by using a mobile phase with a low pH (e.g., containing 0.1% formic acid or trifluoroacetic acid) to protonate the piperidine nitrogen, or by using specialized columns with low silanol activity or embedded polar groups.[7][8]
Experimental Workflows
The following diagrams illustrate the general workflows for the HPLC analysis of piperidine-based compounds.
Caption: General workflow for direct HPLC analysis.
Caption: Workflow including a derivatization step.
Caption: Workflow for chiral separation.
Protocol 1: RP-HPLC Analysis of Piperidine Compounds with a Native Chromophore
This protocol is suitable for piperidine derivatives that possess a chromophore, allowing for direct UV detection. An example is the analysis of piperine from a nanoemulsion.
Experimental Protocol
Objective: To determine the concentration of a piperidine-containing compound with a native chromophore in a sample matrix.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
Materials:
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Methanol (HPLC grade).
-
Formic acid or Trifluoroacetic acid (optional, for peak shape improvement).
-
Sample containing the piperidine derivative.
-
Reference standard of the piperidine derivative.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase as specified in Table 1. For example, a mixture of acetonitrile and water. The addition of a small percentage of formic acid (e.g., 0.1%) can improve peak shape for basic compounds.
-
Standard Solution Preparation: Accurately weigh a known amount of the reference standard and dissolve it in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: A generalized procedure is to dilute the sample in a suitable solvent to a theoretical final concentration within the calibration range.[1] For instance, dilute a 400 µL aliquot of a piperine nanoemulsion in a 20 mL volumetric flask with methanol.[1] After shaking to ensure complete extraction, filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]
-
HPLC Analysis: Set up the HPLC system according to the conditions in Table 1. Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the calibration standards, followed by the sample preparations.
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. Determine the concentration of the piperidine compound in the sample from the calibration curve.
Quantitative Data Summary
Table 1: Chromatographic Conditions for Piperidine Compounds with Native Chromophore
| Parameter | Condition |
|---|---|
| HPLC Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Based on the absorbance maximum of the analyte |
| Injection Volume | 10-20 µL |
| Column Temperature | 30°C |
Table 2: Method Validation Parameters for a Piperine Assay [1]
| Parameter | Value |
|---|---|
| Linearity Range | 5 - 50 µg/mL |
| Correlation Coefficient (r) | 0.9999 |
| Accuracy (% Recovery) | 101.3% |
| Precision (Repeatability, %RSD) | 0.38% |
| Limit of Detection (LOD) | 0.015 µg/mL |
| Limit of Quantification (LOQ) | 0.044 µg/mL |
Protocol 2: RP-HPLC Analysis of Piperidine via Pre-Column Derivatization
Simple piperidine and some of its derivatives lack a suitable chromophore for UV detection.[1] A sensitive and accurate RP-HPLC method involves pre-column derivatization to introduce a UV-active moiety.[1] 4-toluenesulfonyl chloride (tosyl chloride) and benzoyl chloride are common derivatizing reagents.[1][9]
Experimental Protocol
Objective: To quantify a non-chromophoric piperidine compound by HPLC after pre-column derivatization.
Instrumentation:
-
HPLC system as described in Protocol 1.
-
Heating block or water bath for the derivatization reaction.
Materials:
-
C18 reverse-phase column (e.g., Inertsil C18, 250 x 4.6 mm).[1][10]
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Derivatizing Reagent: 4-Toluene Sulfonyl Chloride[1][10] or Benzoyl Chloride.[9]
-
Piperidine Reference Standard.
-
A suitable base (e.g., Sodium Bicarbonate).[1]
-
Bulk Drug Sample.[1]
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase as detailed in Table 3.
-
Standard Stock Solution Preparation: Prepare a stock solution of the piperidine reference standard in a suitable solvent.[1]
-
Sample and Standard Derivatization (Generalized):
-
To an aliquot of the standard or sample solution in a vial, add an excess of the derivatizing reagent solution (e.g., 4-toluenesulfonyl chloride in acetonitrile).[1]
-
Add a basic buffer (e.g., sodium bicarbonate) to facilitate the reaction and neutralize the acid byproduct.[1]
-
Heat the mixture for a specific time and temperature to complete the reaction (optimization may be required).
-
After cooling, the solution may be directly injected or further diluted with the mobile phase.
-
-
HPLC Analysis: Set up the HPLC system according to the conditions in Table 3. Inject the derivatized standards and samples.
-
Data Analysis: Perform quantification as described in Protocol 1.
Quantitative Data Summary
Table 3: Chromatographic Conditions for Derivatized Piperidine [1][10]
| Parameter | Condition |
|---|---|
| Derivatizing Reagent | 4-Toluene Sulfonyl Chloride |
| HPLC Column | Inertsil C18 (250 x 4.6 mm) |
| Mobile Phase | Water with 0.1% Phosphoric Acid (A) and Acetonitrile (B) (32:68, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~230 nm (for tosyl derivatives) |
| Injection Volume | Not Specified |
| Column Temperature | 30°C |
Table 4: Method Validation Parameters for Derivatized Piperidine [1][10]
| Parameter | Value |
|---|---|
| Linearity Range | 0.44 - 53.33 µg/mL |
| Correlation Coefficient (R²) | 0.9996 |
| Accuracy (% Recovery) | 101.82% |
| Precision (%RSD) | 0.6% |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.44 µg/mL |
Protocol 3: Chiral HPLC Separation of Piperidine Enantiomers
The separation of enantiomers is crucial in pharmaceutical development, as different enantiomers can have distinct pharmacological activities. Chiral HPLC is a powerful technique for this purpose.[11] This often involves the use of a chiral stationary phase (CSP). For piperidine compounds lacking a chromophore, pre-column derivatization with a reagent like para-toluene sulfonyl chloride (PTSC) can be employed to introduce a chromophore before chiral separation.[12]
Experimental Protocol
Objective: To determine the enantiomeric excess of a chiral piperidine compound.
Instrumentation:
-
HPLC system as described in Protocol 1.
Materials:
-
Chiral HPLC Column (e.g., Chiralpak AD-H).[12]
-
Ethanol (HPLC grade).
-
Diethyl amine.
-
Reference standards for both enantiomers (if available) or the racemic mixture.
-
Sample containing the chiral piperidine compound.
-
(Optional) Derivatizing reagent if the analyte is non-chromophoric.
Procedure:
-
(Optional) Derivatization: If the piperidine enantiomers are non-chromophoric, perform a pre-column derivatization as described in Protocol 2.
-
Mobile Phase Preparation: Prepare the mobile phase as specified in Table 5.
-
Standard and Sample Preparation: Dissolve the reference standard (racemate or individual enantiomers) and the sample in the mobile phase or a suitable solvent. Filter through a 0.45 µm syringe filter.
-
Chiral HPLC Analysis: Set up the HPLC system with the chiral column and mobile phase. Equilibrate the column until a stable baseline is achieved. Inject the racemic standard to confirm the separation of the two enantiomers. Subsequently, inject the individual enantiomer standards (if available) to identify the elution order, and finally, inject the sample.
-
Data Analysis: Integrate the peak areas for both enantiomers in the sample chromatogram. Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Quantitative Data Summary
Table 5: Chromatographic Conditions for Chiral Separation of Derivatized Piperidin-3-amine Enantiomers [12]
| Parameter | Condition |
|---|---|
| Derivatizing Reagent | para-Toluene Sulphonyl Chloride (PTSC) |
| HPLC Column | Chiralpak AD-H |
| Mobile Phase | 0.1% Diethyl amine in Ethanol |
| Flow Rate | 0.5 mL/min |
| Detection Wavelength | 228 nm |
| Resolution between enantiomers | > 4.0 |
Conclusion
The protocols and data presented provide a comprehensive guide for the development of HPLC methods for the analysis of piperidine-based compounds. The choice of method, including the need for derivatization and the selection of chromatographic conditions, will depend on the specific properties of the analyte and the objectives of the analysis. Method validation according to ICH guidelines is essential to ensure the reliability of the results.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Which column for basic analytes - Chromatography Forum [chromforum.org]
- 8. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 10. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride [pubmed.ncbi.nlm.nih.gov]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-methylpiperidine-4-carboxamide in Enzyme Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of the N-methylpiperidine-4-carboxamide scaffold in the design and synthesis of potent enzyme inhibitors. This versatile chemical moiety serves as a foundational structure for a diverse range of inhibitors targeting enzymes implicated in various diseases, including cancer, neurodegenerative disorders, and bacterial infections.
Introduction
The N-methylpiperidine-4-carboxamide core is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including aqueous solubility and metabolic stability. Its structural features allow for facile modification and the introduction of various pharmacophoric elements, enabling the optimization of potency and selectivity against a wide array of enzymatic targets. This document will explore the application of this scaffold in the development of inhibitors for several key enzymes, providing quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Quantitative Data Summary
The following table summarizes the inhibitory activities of various enzyme inhibitors synthesized using the N-methylpiperidine-4-carboxamide scaffold or its close derivatives.
| Target Enzyme | Inhibitor | IC50 Value |
| Poly(ADP-ribose) Polymerase-1 (PARP-1) | Compound 8a | 36 nM[1] |
| DNA Gyrase (Supercoiling) | 844-TFM | 1.5 µM[2] |
| N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) | LEI-401 | 72 nM |
| Secretory Glutaminyl Cyclase (sQC) | Cpd-41 | 34 µM[3] |
| Acetylcholinesterase (AChE) | Compound 28 | 0.41 ± 1.25 µM |
| Farnesyltransferase (FTase) | (+)-8 | 1.9 nM |
Signaling Pathways and Mechanisms of Inhibition
Understanding the signaling pathways in which the target enzymes operate is crucial for elucidating the mechanism of action of the inhibitors. The following diagrams illustrate these pathways and the points of inhibition.
Caption: PARP-1 signaling in DNA damage repair and its inhibition.
Caption: Bacterial DNA replication and the role of DNA gyrase.
Caption: Biosynthesis of endocannabinoids via the NAPE-PLD pathway.
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative inhibitors and the corresponding enzyme inhibition assays.
Synthesis of a Generic N-methylpiperidine-4-carboxamide Based Inhibitor
The following is a general procedure for the amide coupling reaction to synthesize N-methylpiperidine-4-carboxamide derivatives. Specific reaction conditions may vary depending on the nature of the R group.
Caption: General workflow for the synthesis of N-methylpiperidine-4-carboxamide derivatives.
Protocol:
-
Materials: N-methylpiperidine-4-carboxylic acid, desired amine (R-NH2), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), Dimethylformamide (DMF), Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Silica gel for column chromatography.
-
Procedure: a. To a solution of N-methylpiperidine-4-carboxylic acid (1.0 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq). b. Stir the mixture at room temperature for 30 minutes. c. Add the desired amine (R-NH2) (1.0 eq) to the reaction mixture. d. Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC. e. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL). f. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the desired N-methylpiperidine-4-carboxamide derivative. i. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
PARP-1 Inhibition Assay (Chemiluminescent)
This protocol describes a method to determine the in vitro potency of N-methylpiperidine-4-carboxamide derivatives against PARP-1.
Caption: Workflow for the in vitro PARP-1 chemiluminescent assay.
Protocol:
-
Materials: 96-well white plates, Histone H4, Bovine Serum Albumin (BSA), Recombinant human PARP-1 enzyme, NAD+, N-methylpiperidine-4-carboxamide derivative (inhibitor), Anti-PAR antibody, HRP-conjugated secondary antibody, Chemiluminescent substrate, Wash buffer (PBS-T), Assay buffer.
-
Procedure: a. Coat the wells of a 96-well plate with Histone H4 overnight at 4°C. b. Wash the plate three times with wash buffer. c. Block the wells with BSA solution for 1 hour at room temperature. d. Wash the plate three times with wash buffer. e. Prepare serial dilutions of the N-methylpiperidine-4-carboxamide derivative in assay buffer. f. Add the inhibitor dilutions to the wells. Include a positive control (e.g., Olaparib) and a no-inhibitor control. g. Add a mixture of PARP-1 enzyme and NAD+ to all wells to initiate the reaction. h. Incubate the plate at room temperature for 1 hour. i. Wash the plate three times with wash buffer. j. Add anti-PAR antibody to each well and incubate for 1 hour at room temperature. k. Wash the plate three times with wash buffer. l. Add HRP-conjugated secondary antibody and incubate for 1 hour at room temperature. m. Wash the plate five times with wash buffer. n. Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader. o. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of compounds to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Protocol:
-
Materials: Relaxed pBR322 plasmid DNA, E. coli DNA gyrase, Assay buffer (containing ATP), N-methylpiperidine-4-carboxamide derivative (inhibitor), Agarose, Ethidium bromide, Gel loading buffer, Electrophoresis apparatus.
-
Procedure: a. Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and serial dilutions of the inhibitor. b. Add DNA gyrase to each reaction mixture to initiate the supercoiling reaction. c. Incubate the reactions at 37°C for 1 hour. d. Stop the reaction by adding gel loading buffer. e. Analyze the DNA topology by electrophoresis on a 1% agarose gel containing ethidium bromide. f. Visualize the DNA bands under UV light. Relaxed and supercoiled DNA will migrate at different rates. g. Quantify the intensity of the supercoiled DNA band for each inhibitor concentration. h. Calculate the percent inhibition and determine the IC50 value.
NAPE-PLD Inhibition Assay (Fluorescence-based)
This protocol outlines a fluorescence-based assay to screen for inhibitors of NAPE-PLD.
Protocol:
-
Materials: HEK293T cells overexpressing NAPE-PLD, Membrane protein lysate, Fluorescent NAPE substrate (e.g., PED6), Assay buffer, N-methylpiperidine-4-carboxamide derivative (inhibitor), 96-well black plates, Fluorescence plate reader.
-
Procedure: a. Prepare membrane protein lysates from HEK293T cells overexpressing NAPE-PLD. b. In a 96-well black plate, add assay buffer, serial dilutions of the inhibitor, and the membrane protein lysate. c. Pre-incubate the mixture at 37°C for 15 minutes. d. Initiate the reaction by adding the fluorescent NAPE substrate. e. Immediately measure the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation/emission wavelengths of 485/535 nm). f. Calculate the initial reaction rates for each inhibitor concentration. g. Determine the percent inhibition and calculate the IC50 value.
Conclusion
The N-methylpiperidine-4-carboxamide scaffold represents a valuable starting point for the development of potent and selective enzyme inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers in the field of drug discovery to synthesize, evaluate, and characterize novel inhibitors based on this versatile chemical framework. The provided signaling pathways and experimental workflows offer a clear visual aid for understanding the context and execution of these studies. Further optimization of derivatives based on this scaffold holds significant promise for the development of novel therapeutics.
References
Application Notes and Protocols for N-methylpiperidine-4-carboxamide Derivatives in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of N-methylpiperidine-4-carboxamide derivatives in the discovery of novel therapeutics for central nervous system (CNS) disorders. This document includes detailed experimental protocols for the synthesis and evaluation of these compounds, quantitative data for representative molecules, and visualizations of relevant biological pathways and experimental workflows.
Introduction
The N-methylpiperidine-4-carboxamide scaffold is a versatile privileged structure in medicinal chemistry, frequently incorporated into compounds targeting CNS receptors. Its favorable physicochemical properties, including the ability to cross the blood-brain barrier, make it an attractive starting point for the design of drugs aimed at treating a range of neurological and psychiatric conditions. Derivatives of this core structure have shown significant activity as modulators of key CNS targets, including serotonin, dopamine, and acetylcholine receptors, demonstrating their potential in the development of treatments for psychosis, depression, and neurodegenerative diseases like Alzheimer's.
Featured Derivative: Pimavanserin (ACP-103)
Pimavanserin is a prime example of a successful CNS drug developed from the N-methylpiperidine-4-carboxamide scaffold. It is an inverse agonist and antagonist at the serotonin 5-HT2A receptor and is approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[1][2]
Data Presentation
The following tables summarize the in vitro binding and functional activity of selected N-methylpiperidine-4-carboxamide derivatives at their primary CNS targets.
Table 1: 5-HT2A Receptor Binding Affinities
| Compound/Derivative | Radioligand | Receptor Source | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Pimavanserin (ACP-103) | [3H]Ketanserin | Human recombinant | Binding | 0.58 | - | [2] |
| M100907 (reference) | [3H]Ketanserin | Human recombinant | Binding | 0.36 | - | [2] |
Table 2: Dopamine D2 and D3 Receptor Binding Affinities
| Compound/Derivative | Radioligand | Receptor Source | Assay Type | Ki (nM) - D2 | Ki (nM) - D3 | Reference |
| N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide derivative | [125I]Iodosulpride | Human recombinant | Binding | 76.4 | 0.5 | |
| Haloperidol (reference) | [3H]Spiperone | Rat striatum | Binding | 1.2 | 2.5 |
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity
| Compound/Derivative | Enzyme Source | Assay Type | IC50 (µM) | Reference |
| N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamide (Compound 4e) | Electric Eel AChE | Inhibition | 16.07 | |
| Donepezil (reference) | Electric Eel AChE | Inhibition | 0.025 |
Experimental Protocols
Protocol 1: Synthesis of Pimavanserin (ACP-103)
This protocol describes a representative synthesis of Pimavanserin, adapted from published procedures.[3][4][5]
Step 1: O-Alkylation of 4-Hydroxybenzaldehyde
-
To a solution of 4-hydroxybenzaldehyde in a suitable solvent (e.g., ethanol), add isobutyl bromide.
-
Add a base (e.g., potassium carbonate) and heat the mixture to reflux.
-
Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.
-
Cool the reaction mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the resulting 4-isobutoxybenzaldehyde by crystallization or chromatography.
Step 2: Oxime Formation
-
Dissolve 4-isobutoxybenzaldehyde in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride and a base (e.g., sodium hydroxide).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC/HPLC).
-
Isolate the product, 4-isobutoxybenzaldehyde oxime, by filtration and wash with water.
Step 3: Reduction of the Oxime
-
Dissolve the oxime in a suitable solvent (e.g., ethanol containing acetic acid).
-
Add a hydrogenation catalyst (e.g., Palladium on charcoal).
-
Hydrogenate the mixture under a hydrogen atmosphere at a suitable pressure and temperature until the starting material is consumed.
-
Filter off the catalyst and concentrate the filtrate to obtain the (4-isobutoxyphenyl)methanamine.
Step 4: Formation of the Isocyanate Intermediate
-
The (4-isobutoxyphenyl)methanamine can be converted to the corresponding isocyanate in situ. A common method involves reaction with a phosgene equivalent, such as diphosgene or triphosgene, in the presence of a non-nucleophilic base. Due to the hazardous nature of these reagents, an alternative is the use of diphenylphosphoryl azide (DPPA) with 2-(4-isobutoxyphenyl)acetic acid to form the isocyanate via a Curtius rearrangement.[5]
Step 5: Urea Formation
-
React the in situ generated isocyanate with N-(4-fluorobenzyl)-1-methylpiperidin-4-amine in an appropriate solvent (e.g., tetrahydrofuran).[5]
-
Stir the reaction mixture until completion.
-
Upon completion, the reaction is worked up by adding water to precipitate the crude product.
-
The crude Pimavanserin is then collected by filtration and purified by recrystallization to yield the final product.
Protocol 2: 5-HT2A Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the human 5-HT2A receptor.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]Ketanserin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Mianserin or another suitable 5-HT2A antagonist.
-
Test Compounds: Serial dilutions of N-methylpiperidine-4-carboxamide derivatives.
-
96-well microplates, glass fiber filters, cell harvester, and liquid scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add the following to triplicate wells for a final volume of 200 µL:
-
Total Binding: 50 µL Assay Buffer, 50 µL [3H]Ketanserin, 100 µL membrane suspension.
-
Non-specific Binding (NSB): 50 µL of 10 µM Mianserin, 50 µL [3H]Ketanserin, 100 µL membrane suspension.
-
Test Compound: 50 µL of test compound dilution, 50 µL [3H]Ketanserin, 100 µL membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration: Rapidly filter the contents of the wells through a glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the average CPM of the NSB wells from the CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE and its inhibition by test compounds.
Materials:
-
AChE Enzyme: From electric eel or human recombinant.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
Test Compounds: Serial dilutions of N-methylpiperidine-4-carboxamide derivatives.
-
96-well clear microplate and a microplate reader capable of measuring absorbance at 412 nm.
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of ATCI and DTNB in the assay buffer.
-
Prepare a working solution of AChE in the assay buffer.
-
-
Plate Setup: In a 96-well plate, add the following to triplicate wells:
-
140 µL of Assay Buffer.
-
20 µL of DTNB solution.
-
10 µL of test compound dilution or buffer (for control).
-
10 µL of AChE solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 20 µL of ATCI solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
Signaling Pathways
Caption: 5-HT2A Receptor Gq Signaling Cascade.
Caption: Dopamine D2 Receptor Gi Signaling Cascade.
Experimental Workflows
Caption: Workflow for Radioligand Binding Assay.
Caption: Workflow for AChE Inhibition Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. On the Discovery and Development of Pimavanserin: A Novel Drug Candidate for Parkinson’s Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. medkoo.com [medkoo.com]
- 5. WO2019179920A1 - Process for the manufacturing of pimavanserin - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-methylpiperidine-4-carboxamide
Welcome to the technical support center for the synthesis of N-methylpiperidine-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for N-methylpiperidine-4-carboxamide?
A1: The most prevalent method involves the amidation of a N-methylpiperidine-4-carboxylic acid derivative, typically the methyl or ethyl ester, with methylamine. The carboxylic acid is often activated with a coupling reagent to facilitate the reaction.
Q2: My reaction yield is consistently low. What are the most common general causes?
A2: Low yields in this synthesis often stem from a few key areas:
-
Inefficient Carboxylic Acid Activation: If the carboxylic acid is not fully converted to a highly reactive intermediate, the subsequent reaction with methylamine will be slow and incomplete.
-
Steric Hindrance: While less of an issue with methylamine, the piperidine ring can present some steric bulk that may slow down the reaction rate compared to simpler systems.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction outcome.
-
Moisture: Water in the reaction can hydrolyze the activated carboxylic acid intermediate, leading to lower yields.
Q3: Which coupling reagents are most effective for this synthesis?
A3: Uronium/aminium or carbodiimide-based reagents are highly recommended. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) are particularly effective for such couplings.[1][2][3] HATU is often cited for its high reactivity and ability to minimize side reactions.[2]
Q4: How can I monitor the completion of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the starting materials and the appearance of the product spot.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Ineffective Coupling Reagent | Switch to a more powerful coupling reagent like HATU or HCTU. Ensure the coupling reagent is fresh and has been stored correctly.[2] |
| Presence of Moisture | Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Incorrect Stoichiometry | Carefully check the molar equivalents of all reagents. A slight excess of the amine and coupling reagent may be beneficial. |
| Suboptimal Temperature | While activation is often performed at 0°C, the coupling step may require room temperature or gentle heating (40-50°C) to proceed to completion. Monitor for potential degradation at higher temperatures.[1] |
Issue 2: Presence of Significant Impurities
| Possible Cause | Suggested Solution |
| Side Reactions with the Coupling Reagent | The order of addition is crucial. Pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) for 15-30 minutes before adding the methylamine.[1] |
| Epimerization | If working with chiral centers, use a base like DIPEA or collidine and consider a coupling reagent known to suppress racemization, such as HATU.[2] Running the reaction at a lower temperature can also help.[2] |
| Unreacted Starting Material | Consider increasing the reaction time or employing a "double coupling" strategy, where a second portion of fresh reagents is added after the initial coupling period.[2] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 1-methylpiperidine-4-carboxylate (Precursor)
This protocol describes the synthesis of the ester precursor from 1-methylisonipecotic acid hydrochloride.[4]
Materials:
-
1-methylisonipecotic acid hydrochloride
-
Methanol
-
Thionyl chloride
-
Sodium carbonate
-
Methylene chloride
-
Ice-salt bath
Procedure:
-
To a stirred solution of 1-methylisonipecotic acid hydrochloride (1 mol) in methanol (350 mL), add thionyl chloride (1.55 equivalents) dropwise at -10°C (ice-salt bath).
-
After the addition is complete (approx. 1 hour), remove the cooling bath and allow the temperature to rise to 40°C. Maintain this temperature for 2 hours.
-
Cool the solution and adjust the pH to ~8 with sodium carbonate.
-
Extract the product with methylene chloride.
-
Dry the organic layer and evaporate the solvent to yield methyl 1-methylpiperidine-4-carboxylate. The expected yield is approximately 87%.[4]
Protocol 2: Synthesis of N-methylpiperidine-4-carboxamide using HATU
This protocol is an optimized method for the amide coupling step.
Materials:
-
Methyl 1-methylpiperidine-4-carboxylate
-
Methylamine (solution in THF or as a gas)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve methyl 1-methylpiperidine-4-carboxylate (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid ester.
-
Add methylamine (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring completion by TLC or LC-MS.[1]
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.[1]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Bond Synthesis
| Coupling Reagent | Advantages | Disadvantages | Typical Conditions |
| HATU | High reactivity, fast reaction times, low racemization.[2] | Higher cost. | Anhydrous DMF, DIPEA, Room Temp. |
| HBTU | Good reactivity, widely used. | Can be less effective for hindered amines, potential for side reactions. | Anhydrous DMF, DIPEA, Room Temp. |
| EDC.HCl | Water-soluble byproducts, easy removal.[3] | Can be less reactive, may require an additive like HOBt. | Anhydrous DCM or THF, Room Temp to 60°C.[3] |
| DCC | Inexpensive and effective. | Dicyclohexylurea (DCU) byproduct can be difficult to remove, potential for N-acylurea formation. | Anhydrous DCM, 0°C to Room Temp. |
Visualizations
Caption: A typical workflow for the synthesis of N-methylpiperidine-4-carboxamide.
Caption: A logical guide for troubleshooting low yield in the synthesis.
References
Identifying common impurities in N-methylpiperidine-4-carboxamide hydrochloride synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N-methylpiperidine-4-carboxamide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and efficient method for the synthesis of this compound starts from isonipecotic acid. The synthesis involves the N-methylation of isonipecotic acid using a reductive amination process with formaldehyde and formic acid (Eschweiler-Clarke reaction) to yield 1-methylpiperidine-4-carboxylic acid. This intermediate is then converted to the corresponding N-methylcarboxamide. The final step involves the formation of the hydrochloride salt by treatment with hydrochloric acid.[1]
Q2: What are the potential impurities I should be aware of during this synthesis?
During the synthesis of this compound, several impurities can arise from starting materials, side reactions, and degradation. Key potential impurities include:
-
Unreacted Starting Materials: Isonipecotic acid, formaldehyde, and formic acid may be present if the initial reaction does not go to completion.
-
Intermediates: 1-Methylpiperidine-4-carboxylic acid is the primary intermediate. If the subsequent amidation step is incomplete, this will be a major impurity.
-
Over-methylation Products: While less common in the Eschweiler-Clarke reaction, quaternary ammonium salts could potentially form.
-
Side-products from Amidation: Depending on the amidation method used, various side-products can form. For example, if coupling agents are used, by-products from these reagents may be present.
-
Degradation Products: Thermal degradation may lead to the formation of carbon monoxide, carbon dioxide, and oxides of nitrogen.[2]
Q3: What analytical techniques are recommended for identifying and quantifying impurities in my final product?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is a primary tool for separating and quantifying impurities.[3][4][5] Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is excellent for identifying volatile impurities and residual solvents.[3][4] For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques.[3]
Troubleshooting Guides
Problem 1: Low yield of 1-Methylpiperidine-4-carboxylic acid in the first step.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Ensure the reaction is heated to the recommended temperature (e.g., 90-95°C) and maintained for a sufficient duration.[1] Monitor the reaction progress using a suitable technique like TLC or LC-MS. |
| Suboptimal Reagent Stoichiometry | Carefully control the molar ratios of isonipecotic acid, formaldehyde, and formic acid as specified in the protocol. |
| Catalyst Inactivity | If using a palladium catalyst, ensure it is not poisoned or deactivated. Use fresh, high-quality catalyst.[1] |
| Inefficient Work-up | During extraction and isolation, ensure complete phase separation and minimize product loss. |
Problem 2: Presence of significant unreacted 1-methylpiperidine-4-carboxylic acid in the final product.
| Possible Cause | Suggested Solution |
| Inefficient Amidation | The chosen amidation method may not be optimal. Consider exploring different coupling agents or reaction conditions (temperature, time). |
| Amine Volatility | If using methylamine gas or a solution, ensure its accurate addition and prevent its evaporation from the reaction mixture. |
| Moisture in the Reaction | Ensure all reagents and solvents are anhydrous, as water can interfere with many amidation reactions. |
Problem 3: Formation of an unknown impurity detected by HPLC.
| Possible Cause | Suggested Solution |
| Side Reaction | The impurity could be a by-product from an unexpected reaction pathway. |
| Degradation | The product or an intermediate may have degraded due to excessive heat or prolonged reaction times.[2] |
| Contaminated Reagents | One of the starting materials or solvents may contain an impurity that is carried through the synthesis. |
| Action | Isolate the impurity using preparative HPLC and characterize its structure using LC-MS and NMR. This will help in identifying its origin and devising a strategy to minimize its formation. |
Experimental Protocols
Synthesis of 1-Methylpiperidine-4-carboxylic Acid Hydrochloride
This protocol is based on the reductive amination of isonipecotic acid.
Materials:
-
Isonipecotic acid
-
Palladium on activated carbon (10%)
-
Purified water
-
Formic acid
-
Formaldehyde
-
Concentrated Hydrochloric acid
-
Acetonitrile
Procedure:
-
Charge isonipecotic acid, palladium on carbon, and purified water into a suitable reaction vessel.
-
Heat the mixture to 90–95 °C.
-
Concurrently add formic acid and formaldehyde to the reaction vessel.
-
After the reaction is complete (monitor by TLC or LC-MS), cool the mixture to 20–30 °C.
-
Filter the reaction mixture to remove the catalyst. Wash the filter cake with purified water.
-
Concentrate the combined filtrates.
-
Adjust the temperature to 65–75 °C and add concentrated hydrochloric acid.
-
Add acetonitrile to precipitate the product.
-
Cool the mixture to 20–25 °C and stir for 1-2 hours to complete crystallization.
-
Filter the solid product, wash with acetonitrile, and dry under vacuum at 50 °C.[1]
(Note: The conversion of the carboxylic acid to the N-methylcarboxamide would be a subsequent step, typically involving activation of the carboxylic acid (e.g., to an acid chloride or using a coupling agent) followed by reaction with methylamine.)
Visualizations
Logical Relationship of Potential Impurities
Caption: Origin of common impurities in the synthesis.
Experimental Workflow for Impurity Identification
Caption: Workflow for identifying and addressing impurities.
References
- 1. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. soeagra.com [soeagra.com]
- 5. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for piperidine carboxamide synthesis reactions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in piperidine carboxamide synthesis.
Frequently Asked Questions (FAQs)
Q1: My piperidine carboxamide synthesis is resulting in a low or no yield. What are the common causes?
Low or no product yield in amide coupling reactions, including the synthesis of piperidine carboxamides, can stem from several factors. The most common issues include incomplete activation of the carboxylic acid, deactivation of the piperidine amine, and suboptimal reaction conditions.[1]
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated to facilitate the reaction with the amine. Insufficient or inefficient coupling reagents will lead to incomplete activation and consequently, poor yields.[1]
-
Piperidine Deactivation: The piperidine amine can be protonated by the carboxylic acid, forming a salt and rendering the amine non-nucleophilic. This acid-base reaction can compete with the desired amide bond formation.[1]
-
Steric Hindrance: Bulky substituents on either the carboxylic acid or the piperidine ring can physically impede the reaction, leading to slow or incomplete coupling.[1]
-
Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, preventing the formation of the amide bond. It is critical to use anhydrous solvents and reagents.[1]
-
Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent, or the choice of base can significantly affect the reaction's success.[1]
Q2: I am observing significant side reactions in my synthesis. How can I minimize them?
Side reactions are a common challenge in piperidine carboxamide synthesis. Key side reactions include over-alkylation, racemization, and the formation of byproducts like aspartimide and diketopiperazine, particularly in peptide synthesis contexts.[2][3]
-
Over-alkylation: This is a frequent issue in N-alkylation of piperidines, leading to the formation of quaternary ammonium salts.[3] To favor mono-alkylation, the alkylating agent should be added slowly to a solution where the piperidine is in excess.[4]
-
Racemization: Chiral carboxylic acids can lose their stereochemical integrity during activation. To suppress racemization, additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) can be used.[1][5] Running the reaction at a lower temperature can also be beneficial.[1]
-
Aspartimide Formation: This base-catalyzed side reaction is particularly problematic when aspartic acid is present in the sequence, especially next to glycine, alanine, or serine.[2][6] The use of milder bases and careful control of reaction time can mitigate this issue.[7]
-
Diketopiperazine (DKP) Formation: This cyclization reaction is common at the dipeptide stage, especially when proline or glycine are at the C-terminal position.[2][6]
Q3: How do I choose the appropriate coupling reagent for my piperidine carboxamide synthesis?
The selection of a suitable coupling reagent is critical for a successful reaction. The choice depends on the specific substrates, their reactivity, and the potential for side reactions.[1] Common classes of coupling reagents include carbodiimides, phosphonium salts, and aminium/uronium salts.[1]
-
Carbodiimides (e.g., DCC, DIC, EDC): These are widely used but can lead to racemization and the formation of an insoluble dicyclohexylurea (DCU) byproduct when using DCC.[8] Diisopropylcarbodiimide (DIC) is often preferred in solid-phase synthesis as the urea byproduct is more soluble.[1] Additives like HOBt are often required to improve efficiency and reduce side reactions.[5]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are generally more reactive than carbodiimides and are less likely to cause racemization.[1] PyAOP is particularly effective for coupling N-methyl amino acids.[1][8]
-
Aminium/Uronium Salts (e.g., HATU, HBTU): These are highly reactive and provide fast reaction times with minimal racemization.[8] HATU is often considered one of the most effective coupling reagents. However, excess HBTU can react with the N-terminus of a peptide, blocking further elongation.[8]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during piperidine carboxamide synthesis.
Problem: Low Product Yield
| Potential Cause | Recommended Solution | Rationale |
| Incomplete carboxylic acid activation | Switch to a more powerful coupling reagent like HATU or PyAOP.[1] | More reactive reagents ensure complete and rapid formation of the active ester intermediate. |
| Piperidine protonation | Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[1][4] | The base neutralizes the acid byproduct, keeping the piperidine in its free, nucleophilic form.[4] |
| Hydrolysis of activated intermediate | Use anhydrous solvents (e.g., DCM, DMF) and ensure all reagents are dry.[1][4] | Water will react with the activated carboxylic acid, preventing amide bond formation.[1] |
| Steric hindrance | Increase reaction temperature or use a less sterically hindered coupling reagent.[1] | Higher temperatures can overcome the activation energy barrier, while a suitable reagent can better accommodate bulky substrates. |
Problem: Presence of Significant Side Products
| Side Reaction | Recommended Solution | Rationale |
| Racemization | Add racemization suppressants like HOBt or OxymaPure.[1][5] Lowering the reaction temperature can also be effective.[1] | These additives react with the activated intermediate to form a less reactive species that is less prone to racemization. |
| Over-alkylation (N-alkylation) | Add the alkylating agent slowly to an excess of the piperidine.[4] | Maintaining an excess of the piperidine statistically favors mono-alkylation over di-alkylation.[4] |
| Aspartimide Formation | Add HOBt to the piperidine deprotection solution in Fmoc-based synthesis.[6] | HOBt reduces the basicity of the solution, thereby suppressing the base-catalyzed cyclization. |
| Diketopiperazine (DKP) Formation | In Fmoc-based synthesis, use 2-chlorotrityl chloride resin when proline or other susceptible residues are near the C-terminus.[6] | The steric bulk of the resin hinders the back-biting cyclization that leads to DKP formation.[6] |
Experimental Protocols
General Protocol for Piperidine Carboxamide Synthesis using HATU
This protocol describes a general procedure for the amide coupling of a carboxylic acid with a piperidine derivative using HATU as the coupling reagent.
-
Reagent Preparation:
-
Activation:
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]
-
-
Coupling:
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.[1]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).[1]
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.[1]
-
Purify the crude product by flash column chromatography.
-
Quantitative Data Summary
The following table summarizes the impact of different coupling reagents on reaction yield and racemization, providing a basis for reagent selection.
| Coupling Reagent | Additive | Typical Yield Range (%) | Relative Racemization Risk | Reference |
| DCC | - | 60-85 | High | |
| DCC | HOBt | 75-95 | Low | |
| EDC | HOBt | 80-98 | Low | [9] |
| HBTU | - | 85-98 | Very Low | |
| HATU | - | 90-99 | Very Low | [1] |
| PyBOP | - | 85-97 | Low | [1] |
References
Technical Support Center: Optimizing Amide Bond Formation with Piperidine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in amide bond formation with piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with a piperidine derivative is resulting in low or no yield. What are the common causes?
Low yields in amide bond formation involving piperidine derivatives can stem from several factors:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be activated to react with the amine functionality of the piperidine derivative. Incomplete activation due to an unsuitable or insufficient amount of coupling reagent is a common issue.[1]
-
Piperidine Amine Deactivation: The basic nitrogen of the piperidine can be protonated, rendering it non-nucleophilic and thus unreactive towards the activated carboxylic acid.[1]
-
Steric Hindrance: Bulky substituents on either the piperidine ring or the carboxylic acid can sterically hinder the approach of the nucleophile to the activated acid, slowing down or preventing the reaction.[1][2][3]
-
Hydrolysis: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid and preventing amide formation. It is crucial to use anhydrous solvents and reagents.[1]
-
Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent, or the choice and amount of base can significantly impact the reaction outcome.[1]
Q2: How can I troubleshoot a low-yield amide coupling reaction with a piperidine derivative?
A systematic approach to troubleshooting is crucial. Consider the following steps:
-
Verify Reagent Quality: Ensure all reagents, especially the coupling agents and anhydrous solvents, are of high quality and have been stored correctly to prevent degradation or moisture absorption.
-
Optimize Coupling Reagent and Additives: The choice of coupling reagent is critical. For sterically hindered piperidines, stronger coupling reagents like HATU or HBTU are often more effective than carbodiimides like EDC.[4] The addition of additives such as HOBt or OxymaPure can improve reaction efficiency and suppress side reactions.[1][4]
-
Control Stoichiometry and Order of Addition: Carefully control the stoichiometry of your reactants. Pre-activating the carboxylic acid with the coupling reagent before adding the piperidine derivative can prevent the formation of guanidinium by-products when using uronium/aminium-based reagents.[5]
-
Select an Appropriate Base and Solvent: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge the acid formed during the reaction without competing with the piperidine nucleophile.[6] Common anhydrous solvents for amide coupling include DMF and DCM.[1][6]
-
Adjust Reaction Temperature: While most amide couplings are run at room temperature, gentle heating may be necessary for sluggish reactions. Conversely, for reactions prone to epimerization, cooling the reaction to 0°C may be beneficial.[1][6]
-
Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time.[7]
Q3: I am observing epimerization in my amide coupling reaction. How can I minimize it?
Epimerization, the loss of stereochemical integrity at a chiral center adjacent to the carboxylic acid, is a common side reaction. To minimize epimerization:
-
Use Racemization-Suppressing Additives: Additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure are known to suppress racemization during amide bond formation.[1][4]
-
Choose the Right Coupling Reagent: Some coupling reagents are more prone to causing epimerization than others. Reagents like HATU are generally considered to have a lower risk of epimerization compared to carbodiimides alone.[4] The combination of T3P (n-propanephosphonic acid anhydride) and pyridine has also been shown to be effective for low-epimerization amide bond formation.[8]
-
Control the Reaction Temperature: Running the reaction at lower temperatures (e.g., 0°C) can help to minimize the rate of epimerization.[1]
-
Optimize the Base: The choice and amount of base can influence the extent of epimerization. Use the minimum amount of a non-nucleophilic base required to neutralize any acid generated.
Q4: What are other common side reactions when working with piperidine derivatives in amide bond formation?
Besides epimerization, other side reactions can occur:
-
Aza-Michael Addition: If your molecule contains a maleimide group, piperidine can undergo an aza-Michael addition to the maleimide double bond, leading to an unwanted adduct.[9]
-
Aspartimide Formation: In peptide synthesis, base-catalyzed cyclization of aspartic acid residues can lead to the formation of aspartimide, which can result in a mixture of byproducts.[9]
-
Self-Cyclization: Carboxylic acids containing a good leaving group, such as 5-bromovaleric acid, can undergo self-cyclization to form a lactone, competing with the desired intermolecular amidation.[7]
Troubleshooting Guides
Low Product Yield
Epimerization Observed
Data Presentation
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Full Name | Class | Key Features & Considerations |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium/Aminium Salt | Highly efficient, fast reaction times, low racemization.[4] Can react with the amine if not pre-activated with the carboxylic acid.[5] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium/Aminium Salt | Very efficient with minimal racemization, especially with HOBt.[4] Similar to HATU, can have side reactions with the amine. |
| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole | Carbodiimide/Additive | Common and cost-effective. HOBt is added to increase efficiency and suppress racemization.[4][6] The urea byproduct of EDC is water-soluble, simplifying purification.[4] |
| T3P | n-Propanephosphonic acid anhydride | Phosphonic Anhydride | Mild conditions, low epimerization, and water-soluble byproducts.[8] |
| DCC/HOBt | N,N'-Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole | Carbodiimide/Additive | Effective, but the dicyclohexylurea (DCU) byproduct is poorly soluble and requires filtration for removal.[4] |
Table 2: Recommended Solvents and Bases
| Solvent | Base | Key Considerations |
| DMF | DIPEA | Aprotic polar solvent, good for dissolving a wide range of substrates. Should be anhydrous.[6] |
| DCM | DIPEA | Less polar than DMF, useful for reactions sensitive to high polarity. Must be anhydrous.[6] |
| Acetonitrile | TEA | Aprotic solvent, suitable for many coupling reactions.[7] |
| Pyridine | Pyridine | Can act as both a solvent and a base, particularly effective with T3P for minimizing epimerization.[8] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.[1]
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[1]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]
-
Add the piperidine derivative (1.0-1.2 equivalents) to the reaction mixture.[1]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[1]
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).[1]
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[1]
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
-
Dissolve the carboxylic acid (1.0 eq), the piperidine derivative (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.[6]
-
Cool the mixture to 0 °C in an ice bath.[6]
-
Add EDC-HCl (1.2 eq) to the cooled solution and stir the reaction mixture, allowing it to slowly warm to room temperature overnight.[6]
-
Once the reaction is complete (monitored by TLC or LC-MS), dilute the mixture with DCM.[6]
-
Wash the organic phase sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography or preparative HPLC.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Challenges in the scale-up of N-methylpiperidine-4-carboxamide hydrochloride production.
Welcome to the technical support center for the scale-up production of N-methylpiperidine-4-carboxamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent synthetic pathway involves a two-step process. The first step is an amidation reaction between a piperidine-4-carboxylic acid derivative and methylamine. The second step is the formation of the hydrochloride salt to improve the compound's stability and solubility.
Q2: Why is the hydrochloride salt form preferred for this compound?
A2: Hydrochloride salts are commonly used for basic drugs to enhance properties such as aqueous solubility, stability, and bioavailability.[1][2][3] For N-methylpiperidine-4-carboxamide, the hydrochloride salt form facilitates easier handling and formulation in pharmaceutical development.[2]
Q3: What are the primary challenges when scaling up the amidation step?
A3: Key challenges during the scale-up of amidation reactions include managing reaction kinetics, ensuring efficient heat transfer, controlling impurity formation, and selecting appropriate coupling reagents that are cost-effective and produce easily removable byproducts.[4][5] Inefficient mixing in large reactors can also lead to localized concentration gradients, affecting yield and purity.[6]
Q4: What critical parameters should be monitored during the hydrochloride salt formation?
A4: Critical parameters include the stoichiometry of hydrochloric acid, the choice of solvent, temperature control during crystallization, and the rate of addition of the acid. Deviations can lead to issues with crystallinity, polymorphism, and the stability of the final salt.[7] The pKa of the drug and the counterion are crucial for successful and stable salt formation.[7]
Q5: How can I control the particle size and morphology of the final product during crystallization?
A5: Particle size and morphology can be controlled by carefully managing the crystallization conditions. This includes the choice of solvent system, the rate of cooling, the degree of supersaturation, and the agitation rate. Seeding the solution with crystals of the desired morphology can also be an effective strategy.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up production of this compound.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Low Yield in Amidation Step | Incomplete reaction due to inefficient coupling agent activation. | Screen different coupling reagents (e.g., T3P, CDI). Optimize reaction temperature and time. | Increased conversion of the carboxylic acid to the amide, leading to higher yield. |
| Reversibility of the amidation reaction. | If applicable to the specific route, remove byproducts (e.g., water) as they form, for instance, by azeotropic distillation.[8] | Shift in reaction equilibrium towards the product side, improving yield.[8] | |
| High Impurity Levels | Formation of side products due to excessive reaction temperature. | Perform a temperature sensitivity study to identify the optimal temperature range. Implement strict temperature control during scale-up. | Reduction in temperature-dependent side reactions and improved product purity. |
| Inefficient removal of coupling agent byproducts. | Select a coupling reagent with byproducts that are easily separable (e.g., by washing with an appropriate aqueous solution).[5] Optimize the work-up and purification steps. | Cleaner crude product, simplifying final purification. | |
| Poor Crystallinity of Hydrochloride Salt | Rapid and uncontrolled crystallization. | Slow down the addition of hydrochloric acid. Implement a controlled cooling profile. Use an anti-solvent addition strategy. | Formation of a more ordered crystal lattice, improving crystallinity and handling properties. |
| Inconsistent Salt Stoichiometry | Inaccurate addition of hydrochloric acid. | Use a calibrated dosing pump for the addition of HCl. Implement in-process controls (e.g., pH measurement) to monitor the salt formation. | Consistent formation of the desired hydrochloride salt with the correct stoichiometry. |
| Product Discoloration | Thermal degradation during drying. | Lower the drying temperature and use a vacuum oven to reduce drying time. | Minimized thermal degradation and a product that meets color specifications. |
Experimental Protocols
Protocol 1: Scale-Up Amidation Reaction
-
Reagents and Equipment:
-
N-methylpiperidine-4-carboxylic acid
-
Methylamine solution (e.g., in THF or water)
-
Coupling agent (e.g., Propylphosphonic Anhydride - T3P)
-
Organic solvent (e.g., Ethyl Acetate)
-
Base (e.g., Triethylamine)
-
Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.
-
-
Procedure:
-
Charge the reactor with N-methylpiperidine-4-carboxylic acid and the organic solvent.
-
Cool the mixture to 0-5 °C.
-
Add the base (Triethylamine) to the reaction mixture.
-
Slowly add the coupling agent (T3P) solution while maintaining the temperature below 10 °C.
-
Stir the mixture for 30-60 minutes to allow for the activation of the carboxylic acid.
-
Add the methylamine solution dropwise, keeping the internal temperature below 15 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by HPLC.
-
Upon completion, proceed with the aqueous work-up to remove byproducts.
-
Protocol 2: Hydrochloride Salt Formation and Crystallization
-
Reagents and Equipment:
-
Crude N-methylpiperidine-4-carboxamide base
-
Anhydrous solvent (e.g., Isopropanol, Ethyl Acetate)
-
Hydrochloric acid solution (e.g., HCl in Isopropanol)
-
Crystallization vessel with agitation and temperature control.
-
-
Procedure:
-
Dissolve the crude N-methylpiperidine-4-carboxamide base in the chosen anhydrous solvent.
-
Filter the solution to remove any particulate matter.
-
Heat the solution to 50-60 °C.
-
Slowly add the hydrochloric acid solution dropwise with vigorous stirring.
-
After the addition is complete, hold the temperature for 1 hour to allow for crystal nucleation.
-
Implement a controlled cooling ramp to 0-5 °C over 4-6 hours to promote crystal growth.
-
Age the resulting slurry at 0-5 °C for at least 2 hours.
-
Isolate the solid product by filtration, wash with a cold solvent, and dry under vacuum at a controlled temperature (e.g., 40-50 °C).
-
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Logical workflow for troubleshooting common issues in the synthesis process.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. pharmaoffer.com [pharmaoffer.com]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. scribd.com [scribd.com]
- 6. sdlookchem.com [sdlookchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Amidation Reaction System: Kinetic Studies and Improvement by Product Removal - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions to consider when synthesizing piperidine carboxamides.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common side reactions encountered during the synthesis of piperidine carboxamides.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Piperidine Carboxamide and Presence of Multiple Byproducts
Question: My reaction to form a piperidine carboxamide is resulting in a low yield of the desired product, and I observe several unexpected peaks in my LC-MS/NMR analysis. What are the potential side reactions, and how can I troubleshoot this?
Answer:
Low yields and the formation of multiple byproducts in piperidine carboxamide synthesis can stem from several side reactions. The most common culprits are over-alkylation of the piperidine nitrogen, epimerization of chiral centers, and side reactions involving the coupling agents.
Possible Causes and Solutions:
-
Over-alkylation (Quaternary Ammonium Salt Formation): This is especially prevalent when using highly reactive alkylating agents.[1] The piperidine nitrogen, being nucleophilic, can react with more than one equivalent of the alkylating agent, leading to the formation of a quaternary ammonium salt.
-
Solution:
-
Slow Addition of Alkylating Agent: Use a syringe pump to add the alkylating agent slowly to the reaction mixture. This maintains a low concentration of the alkylating agent and favors mono-alkylation.[2]
-
Stoichiometry Control: Use a slight excess of the piperidine starting material relative to the alkylating agent to minimize the chance of the product reacting further.[1]
-
Choice of Base: If a base is required, use a non-nucleophilic, hindered base to avoid competition with the piperidine.
-
-
-
Epimerization: If your piperidine or carboxylic acid contains chiral centers, particularly at the α-position to the carbonyl group, epimerization can occur, leading to a mixture of diastereomers.[3][4] This is often catalyzed by base or elevated temperatures.
-
Solution:
-
Mild Reaction Conditions: Perform the reaction at lower temperatures to minimize the rate of epimerization.
-
Choice of Coupling Reagent and Additives: Some coupling reagents and additives are known to suppress racemization. For example, the use of HOBt (1-hydroxybenzotriazole) or its derivatives with carbodiimides can minimize epimerization.[5][6]
-
Base Selection: Use a non-nucleophilic base and avoid strong bases that can deprotonate the chiral center.
-
-
-
Side Reactions of Coupling Reagents: The reagents used to activate the carboxylic acid for amide bond formation can themselves lead to byproducts. For instance, carbodiimides like DCC can form N-acylurea byproducts, which can be difficult to remove.[5][7]
-
Solution:
-
Optimize Coupling Agent: Experiment with different classes of coupling reagents (e.g., phosphonium salts like PyBOP, uronium salts like HATU, or carbodiimides like EDC).
-
Purification Strategy: Develop a purification strategy specifically targeting the removal of coupling agent byproducts. For example, dicyclohexylurea (DCU), a byproduct of DCC, is poorly soluble in many organic solvents and can often be removed by filtration.[5]
-
-
Troubleshooting Workflow:
Issue 2: Formation of an Unexpected Cyclic Byproduct
Question: I am trying to synthesize a linear piperidine carboxamide, but I am observing a significant amount of a cyclic byproduct, which I suspect is a diketopiperazine. How can I prevent this?
Answer:
The formation of diketopiperazines (DKPs) is a common intramolecular side reaction, especially when synthesizing N-substituted piperidine-2-carboxamides or in peptide synthesis where piperidine is used as a reagent.[8][9] This occurs through the cyclization of an amino acid or a dipeptide unit.
Mechanism of Diketopiperazine Formation:
Solutions to Minimize Diketopiperazine Formation:
-
Protecting Group Strategy: If you are working with amino acids, the choice of protecting group is crucial. For Fmoc-based solid-phase peptide synthesis (SPPS), where this is a known issue, using a 2-chlorotrityl chloride resin can suppress DKP formation due to steric hindrance.[10]
-
Reaction Conditions:
-
Temperature: Keep the reaction temperature low to disfavor the intramolecular cyclization.
-
Concentration: Running the reaction at a higher concentration can favor the intermolecular reaction over the intramolecular cyclization.
-
-
Coupling Strategy: In SPPS, coupling the third amino acid quickly after the deprotection of the second can help to minimize DKP formation.
Issue 3: Unexpected Oxidation of the Piperidine Nitrogen
Question: My product mass is 16 units higher than expected, suggesting the formation of an N-oxide. How can I avoid this oxidation?
Answer:
The nitrogen atom in the piperidine ring is susceptible to oxidation, leading to the formation of a piperidine N-oxide.[11][12][13] This can occur in the presence of oxidizing agents or even air, sometimes catalyzed by metal ions.
Solutions to Prevent N-Oxide Formation:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.[1]
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Avoid Oxidizing Agents: Carefully review all reagents and starting materials to ensure there are no unintended oxidizing agents present.
-
Chelating Agents: If you suspect metal-catalyzed oxidation, the addition of a small amount of a chelating agent like EDTA may be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction to be aware of when N-alkylating a piperidine before forming the carboxamide?
A1: The most prevalent side reaction during N-alkylation is over-alkylation, which leads to the formation of quaternary ammonium salts.[1] This is particularly common with reactive alkylating agents like methyl iodide or benzyl bromide. To mitigate this, use a slow addition of the alkylating agent and consider using the piperidine itself in slight excess.[1][2]
Q2: How can I confirm the presence of rotamers in my NMR spectrum, and how can I distinguish them from impurities?
A2: The amide bond in a piperidine carboxamide has partial double-bond character, which restricts rotation and can lead to the presence of two distinct conformers (rotamers) at room temperature. This results in a doubling or broadening of NMR signals.[14] To confirm that these are rotamers and not impurities, you can perform a variable temperature (VT) NMR experiment. As the temperature is increased, the rate of rotation around the amide bond increases, and the signals for the two rotamers will broaden, coalesce, and eventually sharpen into a single averaged signal.[14] Signals from impurities will remain sharp and distinct at different temperatures.
Q3: Can the piperidine ring open during the synthesis of piperidine carboxamides?
A3: While less common under standard amide coupling conditions, piperidine ring opening can occur under more forcing conditions or with specific substrates.[15][16] For example, certain electrochemical conditions have been shown to induce C-N bond cleavage in piperidine-containing peptides.[16] It is important to be aware of this possibility if you are using harsh reagents or unconventional reaction conditions.
Q4: Are there any specific side reactions to consider when using piperidine as a reagent, for example, in Fmoc deprotection for peptide synthesis?
A4: Yes, when piperidine is used as a reagent, such as for Fmoc deprotection in SPPS, it can lead to several side reactions:
-
Aspartimide Formation: Especially in sequences containing aspartic acid followed by a small amino acid like glycine, piperidine can catalyze the formation of a cyclic aspartimide. This can lead to a mixture of byproducts.[8][10][17]
-
Diketopiperazine Formation: As discussed earlier, this is a major side reaction at the dipeptide stage.[8][9][10]
-
Aza-Michael Addition: If your molecule contains a maleimide group, piperidine can undergo an aza-Michael addition, consuming the maleimide.[17]
Quantitative Data Summary
The following table summarizes reaction conditions that can influence the extent of common side reactions.
| Side Reaction | Factor | Condition Favoring Side Reaction | Condition Minimizing Side Reaction |
| Over-alkylation | Alkylating Agent Addition | Rapid, bulk addition | Slow, dropwise addition (syringe pump)[2] |
| Stoichiometry | Excess alkylating agent | Slight excess of piperidine[1] | |
| Epimerization | Temperature | High temperature | Low temperature (e.g., 0 °C to RT) |
| Base | Strong, nucleophilic bases | Weak, non-nucleophilic bases | |
| Coupling Additives | No additive | Use of HOBt, HOAt with carbodiimides[5][6] | |
| Diketopiperazine Formation | Concentration | Low concentration | High concentration |
| Resin (in SPPS) | Standard resins (e.g., Wang) | 2-Chlorotrityl chloride resin[10] | |
| N-Oxide Formation | Atmosphere | Presence of air/oxygen | Inert atmosphere (N₂ or Ar)[1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Piperidine Carboxamide using HATU as a Coupling Reagent (Minimizing Epimerization)
This protocol is suitable for coupling a carboxylic acid to a piperidine, with conditions chosen to minimize epimerization.
Materials:
-
Piperidine derivative (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add the piperidine derivative (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: N-Alkylation of Piperidine with Minimized Over-alkylation
This protocol describes the controlled N-alkylation of a piperidine derivative.
Materials:
-
Piperidine derivative (1.1 eq)
-
Alkyl halide (e.g., benzyl bromide) (1.0 eq)
-
Potassium carbonate (K₂CO₃), finely ground (1.5 eq)
-
Anhydrous acetonitrile (ACN)
Procedure:
-
In a round-bottom flask, suspend the piperidine derivative (1.1 eq) and potassium carbonate (1.5 eq) in anhydrous acetonitrile.
-
Stir the suspension at room temperature.
-
Dissolve the alkyl halide (1.0 eq) in a small amount of anhydrous acetonitrile and load it into a syringe.
-
Using a syringe pump, add the alkyl halide solution to the stirred suspension over a period of 2-4 hours.
-
Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).
-
Filter the reaction mixture to remove the potassium carbonate and any salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography or by an acid-base extraction to remove any unreacted piperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. Epimerization-free access to C-terminal cysteine peptide acids, carboxamides, secondary amides, and esters via complimentary strategies - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03553E [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. mdpi.com [mdpi.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Biological N-oxidation of piperidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thieme-connect.de [thieme-connect.de]
- 17. benchchem.com [benchchem.com]
How to remove unreacted starting materials from N-methylpiperidine-4-carboxamide.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted starting materials from the synthesis of N-methylpiperidine-4-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I might encounter?
A1: Based on the two primary synthetic routes to N-methylpiperidine-4-carboxamide, the most likely unreacted starting materials are:
-
1-methylpiperidine-4-carboxylic acid: If you are synthesizing your target compound via amidation of this carboxylic acid.
-
Piperidine-4-carboxamide: If you are performing an N-methylation reaction on this starting material.
Q2: How can I monitor the progress of my reaction to minimize unreacted starting materials?
A2: Thin Layer Chromatography (TLC) is a rapid and effective technique to monitor your reaction's progress. Co-spot your reaction mixture with your starting material(s) and the purified product (if available). The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progression. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Q3: What are the key physical property differences I can exploit for purification?
A3: The primary differences that can be used for separation are polarity, acidity/basicity, and solubility. N-methylpiperidine-4-carboxamide, being a tertiary amine, is basic. 1-methylpiperidine-4-carboxylic acid is amphoteric but will behave as an acid. Piperidine-4-carboxamide is a primary amide with a secondary amine, making it basic. These differences in basicity are crucial for purification by extraction.
Troubleshooting Guides
This section provides specific troubleshooting advice for challenges encountered during the purification of N-methylpiperidine-4-carboxamide.
Scenario 1: Removing Unreacted 1-methylpiperidine-4-carboxylic acid
Problem: After synthesizing N-methylpiperidine-4-carboxamide via amidation of 1-methylpiperidine-4-carboxylic acid, you observe the presence of the unreacted carboxylic acid in your crude product.
Solution: Acid-Base Extraction
This method leverages the acidic nature of the unreacted carboxylic acid and the basicity of your desired amide product.
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate.
-
Aqueous Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The unreacted carboxylic acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer. Your N-methylpiperidine-4-carboxamide product will remain in the organic layer.
-
Separation: Separate the aqueous layer. Repeat the wash with the basic solution to ensure complete removal of the carboxylic acid.
-
Water Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities and to aid in breaking any emulsions.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the purified N-methylpiperidine-4-carboxamide.
Workflow for Acid-Base Extraction:
Caption: Workflow for removing acidic impurities.
Scenario 2: Removing Unreacted Piperidine-4-carboxamide
Problem: Following the N-methylation of piperidine-4-carboxamide, you have residual starting material in your crude product.
Solution 1: Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase. Due to the polarity difference between the secondary amine in piperidine-4-carboxamide and the tertiary amine in N-methylpiperidine-4-carboxamide, they will have different affinities for the stationary phase (e.g., silica gel).
Experimental Protocol:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel in a suitable non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Loading: Carefully load the adsorbed crude product onto the top of the column.
-
Elution: Elute the column with a solvent system of increasing polarity (a gradient of ethyl acetate in hexane, followed by a small percentage of methanol in dichloromethane, for example). The less polar product, N-methylpiperidine-4-carboxamide, should elute before the more polar starting material, piperidine-4-carboxamide.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent.
Solution 2: Recrystallization
If a suitable solvent is found in which the product and starting material have significantly different solubilities at high and low temperatures, recrystallization can be an effective purification method.
Experimental Protocol:
-
Solvent Selection: Screen various solvents to find one that dissolves the crude product when hot but in which the desired product has low solubility when cold, while the unreacted starting material remains dissolved.
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot recrystallization solvent.
-
Hot Filtration (optional): If there are insoluble impurities, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the pure product.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| N-methylpiperidine-4-carboxamide | C₇H₁₄N₂O | 142.20 | Not available | 318.5 | Soluble in polar organic solvents. |
| 1-methylpiperidine-4-carboxylic acid | C₇H₁₃NO₂ | 143.18 | 135 - 139 | Not available | Moderate water solubility.[1] |
| Piperidine-4-carboxamide | C₆H₁₂N₂O | 128.17 | 150 - 155 | 311.7 | Moderately soluble in water.[2] |
Synthesis and Purification Workflows
Synthesis Route 1: Amidation of 1-methylpiperidine-4-carboxylic acid
Caption: Synthesis and purification workflow 1.
Synthesis Route 2: N-methylation of piperidine-4-carboxamide
Caption: Synthesis and purification workflow 2.
References
Technical Support Center: Purification Strategies for Polar Piperidine Compounds
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols for the effective purification of polar piperidine compounds.
Frequently Asked Questions (FAQs)
Q1: My polar piperidine compound is showing significant peak tailing during silica gel column chromatography. What causes this and how can I fix it? A1: Tailing is a common issue when purifying basic compounds like piperidines on standard silica gel.[1] The basic nitrogen atom of the piperidine ring interacts strongly with acidic silanol groups (Si-OH) on the silica surface, leading to poor peak shape and inefficient separation.[1]
-
Solution 1: Mobile Phase Modification: Add a basic modifier to your eluent to compete with your compound for binding to the silica. Common choices include 0.1-1% (v/v) triethylamine (TEA) or a 1-2% solution of 7N ammonia in methanol.[1][2]
-
Solution 2: Stationary Phase Selection: Use an alternative stationary phase. Basic or neutral alumina can be effective for purifying basic compounds.[1][3] Alternatively, use amine-deactivated silica where the acidic silanol groups are already masked.[1]
-
Solution 3: Alternative Chromatography Mode: If the compound is sufficiently non-polar, consider reversed-phase chromatography. The use of acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen.[1][4]
Q2: I'm observing very low recovery of my compound after flash chromatography on silica gel. What are the likely causes? A2: Low recovery is often due to irreversible binding of the basic piperidine to the acidic stationary phase.[1] This is especially problematic with highly polar piperidines that require very polar solvent systems for elution. The solutions are the same as those for mitigating peak tailing (see Q1), as they reduce the strong analyte-stationary phase interaction.[1][5]
Q3: My liquid piperidine sample solidified in the bottle. What happened? A3: This is likely due to salt formation. Piperidine is a base and can react with acidic gases in the laboratory atmosphere (e.g., HCl from nearby reagents) to form salts like piperidine hydrochloride.[6] It can also react with atmospheric carbon dioxide to form piperidine carbonate.[5][6] If the solid is indeed a salt, it will likely not melt upon gentle warming. Pure piperidine has a melting point of -7 °C and would only be solid at low temperatures.[5]
Q4: Which advanced chromatographic technique is best for highly polar piperidines that are poorly retained in reversed-phase and irreversibly bound in normal-phase? A4: For these challenging compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC) are excellent alternatives.
-
HILIC uses a polar stationary phase (like silica, diol, or amine) with a mobile phase gradient that starts with a high concentration of an organic solvent (typically acetonitrile) and transitions to a higher concentration of an aqueous solvent.[7][8] This allows for the retention and separation of very polar compounds.[8][9]
-
SFC uses supercritical CO2 as the main mobile phase, which provides fast and efficient separations.[10] By adding polar co-solvents (modifiers) and additives, SFC can effectively purify a wide range of polar molecules and is considered a "green" chromatography technique.[11][12]
Q5: How can I separate my basic piperidine compound from neutral or acidic impurities without using chromatography? A5: Acid-base extraction is a highly effective and classic technique for this purpose. The basic piperidine can be protonated with a dilute aqueous acid (e.g., 1M HCl), causing it to move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.[13] After separating the layers, the aqueous layer is basified (e.g., with NaOH) to deprotonate the piperidine, which can then be re-extracted into a fresh organic solvent.[13][14]
Troubleshooting Guides
Issue 1: Contamination with Pyridine Impurity
-
Symptom: GC/MS or NMR analysis shows the presence of pyridine in the purified piperidine.
-
Possible Cause: Piperidine and pyridine form a minimum-boiling azeotrope, making complete separation by standard fractional distillation difficult.[5][15]
-
Solutions:
-
Azeotropic Distillation: Introduce an entrainer such as water or a non-aromatic hydrocarbon (e.g., toluene) to the distillation. This forms a new, lower-boiling azeotrope with pyridine, enabling its selective removal.[5][15]
-
Purification via Salt Formation: Dissolve the crude mixture in an organic solvent and bubble carbon dioxide (CO₂) gas through the solution. Piperidine will precipitate as piperidine carbonate, while pyridine remains in the solution.[13][16] The salt can then be filtered and the free piperidine regenerated by treatment with a strong base.[13]
-
Issue 2: Oiling Out or Poor Crystal Formation During Recrystallization
-
Symptom: During recrystallization, the compound separates as an oil instead of forming solid crystals.
-
Possible Causes:
-
High Impurity Concentration: The presence of significant impurities can lower the melting point of the mixture and inhibit crystal lattice formation.[17]
-
Rapid Cooling: Cooling the solution too quickly can favor oiling out over crystallization.[17][18]
-
Inappropriate Solvent: The solvent may be too "good," keeping the compound dissolved even at low temperatures.
-
-
Solutions:
-
Pre-purify: Perform a preliminary purification step like an acid-base extraction to remove major impurities before recrystallization.[17]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature to encourage crystal nucleation and growth before placing it in an ice bath.[17] Scratching the inside of the flask with a glass rod can help induce crystallization.[17]
-
Change Solvent System: If a single solvent fails, try a solvent/anti-solvent system. Dissolve the compound in a minimum amount of a "good" solvent, then slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes turbid.[13][18]
-
Data Presentation: Comparison of Chromatographic Techniques
| Technique | Stationary Phase (Typical) | Mobile Phase (Typical) | Best Suited For | Key Advantages |
| Normal-Phase Chromatography (NPC) | Silica Gel, Alumina (Basic/Neutral), Amine-functionalized Silica[1][3] | Non-polar solvents (Hexane, DCM) with polar modifiers (EtOAc, MeOH) + basic additive (TEA, NH3)[1][17] | Less polar piperidines; separation from non-polar impurities. | Well-established, readily available materials. |
| Reversed-Phase Chromatography (RPC) | C18, C8[4][19] | Polar solvents (Water, Acetonitrile, Methanol) with acidic modifiers (TFA, Formic Acid)[4][20] | Moderately to highly polar piperidines, especially complex molecules like PROTACs.[4] | Excellent for many polar compounds; high resolution.[19][20] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Silica, Amine, Diol[7][9] | High organic (e.g., Acetonitrile) with a gradient to an aqueous buffer.[7][8] | Very polar, water-soluble piperidines that are not retained by RPC.[7][8] | Excellent retention of highly polar analytes.[9] |
| Supercritical Fluid Chromatography (SFC) | Chiral phases, Ethylpyridine, Polar-embedded phases[10] | Supercritical CO₂ with polar co-solvents (e.g., Methanol) and additives.[10] | Chiral separations; purification of moderately to highly polar compounds.[11][12] | Fast, "green" (less organic solvent), high efficiency.[10] |
| Ion-Exchange Chromatography (IEX) | Cation-exchange resins (e.g., sulfonate-functionalized)[21][22] | Aqueous buffers with an increasing salt gradient or pH change to elute the compound.[23] | Purification of piperidines from complex aqueous mixtures (e.g., extracts).[21][24] | Separation based on charge, offering a different selectivity mechanism.[23] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction
This protocol is ideal for separating a basic piperidine product from neutral or acidic impurities.[13]
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). The basic piperidine will be protonated and move into the aqueous layer.[13] Separate the layers.
-
Back-Wash (Optional): Wash the aqueous layer with a small amount of fresh organic solvent to remove any residual neutral impurities.
-
Basification and Re-extraction: Cool the acidic aqueous layer in an ice bath. Slowly add a concentrated base (e.g., 6M NaOH) until the pH is >10.[13]
-
Extraction: Extract the deprotonated (neutral) piperidine product back into an organic solvent (e.g., DCM) by performing at least three extractions.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.[13]
Protocol 2: Purification via Carbonate Salt Formation
This method is particularly effective for removing pyridine impurities from piperidine.[5][13]
-
Salt Formation: Dissolve the crude piperidine (containing pyridine) in a suitable organic solvent (e.g., ethers, ketones, or aromatic hydrocarbons).[16] Cool the mixture in an ice bath.
-
CO₂ Addition: Bubble carbon dioxide (CO₂) gas through the stirred solution. A white precipitate of piperidine carbonate will form.[5] Continue bubbling until precipitation is complete.
-
Filtration: Filter the solid salt from the solution and wash the filter cake with a small amount of cold organic solvent. The filtrate contains the pyridine impurity.[5]
-
Liberation of Free Piperidine: Suspend the filtered piperidine carbonate in water. Add a stoichiometric excess of a strong base (e.g., NaOH) to liberate the free piperidine.[5][13]
-
Final Purification: Extract the liberated piperidine into an organic solvent (e.g., diethyl ether). Dry the organic extract (e.g., over solid KOH), filter, and distill to obtain pure piperidine.[13]
Protocol 3: Flash Chromatography with a Basic Modifier
This protocol is designed to mitigate peak tailing and improve recovery for basic piperidine compounds on silica gel.
-
Stationary Phase: Standard silica gel.
-
Mobile Phase (Eluent) Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A typical system is a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).[17]
-
Add Basic Modifier: To the chosen eluent, add 0.5-1% (v/v) of triethylamine (TEA) or a solution of ammonia in methanol.[1]
-
Column Packing: Prepare a slurry of the silica gel in the initial, least polar eluent (containing the basic modifier) and carefully pack the column.[17]
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Dry this solid load and place it on top of the packed column.
-
Elution: Run the column using a gradient from a less polar to a more polar eluent system (always containing the basic modifier).[17]
-
Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.[13]
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Logic of purification by acid-base extraction.
Caption: General workflow for column chromatography purification.
Caption: Troubleshooting guide for peak tailing on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. column-chromatography.com [column-chromatography.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. teledynelabs.com [teledynelabs.com]
- 8. biotage.com [biotage.com]
- 9. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. researchgate.net [researchgate.net]
- 12. veranova.com [veranova.com]
- 13. benchchem.com [benchchem.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 16. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 20. chromtech.com [chromtech.com]
- 21. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 22. harvardapparatus.com [harvardapparatus.com]
- 23. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
- 24. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
Validation & Comparative
Validating the Structure of N-methylpiperidine-4-carboxamide: A Comparative NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-methylpiperidine-4-carboxamide against related structures. By presenting predicted data alongside experimental data for analogous compounds, this document serves as a valuable tool for the structural validation of N-methylpiperidine-4-carboxamide in research and drug development settings.
Introduction
N-methylpiperidine-4-carboxamide is a small molecule of interest in medicinal chemistry, often serving as a scaffold or intermediate in the synthesis of more complex pharmaceutical agents. Accurate structural confirmation is a critical step in the drug development pipeline, ensuring the identity and purity of synthesized compounds. NMR spectroscopy is an unparalleled technique for the elucidation of molecular structures. This guide focuses on the validation of the N-methylpiperidine-4-carboxamide structure by comparing its predicted ¹H and ¹³C NMR spectral data with experimentally determined data from structurally related molecules.
Predicted and Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for N-methylpiperidine-4-carboxamide. This data is juxtaposed with experimental data for piperidine, 1-methylpiperidine, and piperidine-4-carboxamide to highlight the expected influence of the N-methyl and 4-carboxamide substituents on the piperidine ring's magnetic environment.
Table 1: ¹H NMR Spectral Data Comparison (Predicted vs. Experimental)
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (ppm) | Multiplicity | Integration |
| N-methylpiperidine-4-carboxamide | H2, H6 (axial) | ~ 2.0 - 2.2 | t | 2H |
| (Predicted) | H2, H6 (equatorial) | ~ 2.8 - 3.0 | d | 2H |
| H3, H5 (axial) | ~ 1.6 - 1.8 | qd | 2H | |
| H3, H5 (equatorial) | ~ 1.9 - 2.1 | d | 2H | |
| H4 | ~ 2.2 - 2.4 | tt | 1H | |
| N-CH₃ | ~ 2.3 | s | 3H | |
| N-CH₃ (amide) | ~ 2.7 | d | 3H | |
| NH (amide) | ~ 7.5 (broad) | s | 1H | |
| Piperidine | H2, H6 | 2.84 | t | 4H |
| (Experimental) | H3, H5 | 1.55 | p | 4H |
| H4 | 1.55 | p | 2H | |
| NH | 1.34 (broad) | s | 1H | |
| 1-Methylpiperidine | H2, H6 | 2.78 | t | 4H |
| (Experimental) | H3, H5 | 1.58 | p | 4H |
| H4 | 1.45 | p | 2H | |
| N-CH₃ | 2.22 | s | 3H | |
| Piperidine-4-carboxamide | H2, H6 (axial) | ~ 2.6 - 2.8 | t | 2H |
| (Predicted based on similar structures) | H2, H6 (equatorial) | ~ 3.0 - 3.2 | d | 2H |
| H3, H5 (axial) | ~ 1.5 - 1.7 | qd | 2H | |
| H3, H5 (equatorial) | ~ 1.8 - 2.0 | d | 2H | |
| H4 | ~ 2.1 - 2.3 | tt | 1H | |
| NH₂ (amide) | ~ 7.4 & 7.8 (broad) | s | 2H |
Table 2: ¹³C NMR Spectral Data Comparison (Predicted vs. Experimental)
| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (ppm) |
| N-methylpiperidine-4-carboxamide | C2, C6 | ~ 54 |
| (Predicted) | C3, C5 | ~ 28 |
| C4 | ~ 42 | |
| N-CH₃ | ~ 46 | |
| C=O (amide) | ~ 176 | |
| N-CH₃ (amide) | ~ 26 | |
| Piperidine | C2, C6 | 47.8 |
| (Experimental) | C3, C5 | 27.5 |
| C4 | 25.5 | |
| 1-Methylpiperidine | C2, C6 | 56.9 |
| (Experimental) | C3, C5 | 26.5 |
| C4 | 24.6 | |
| N-CH₃ | 46.8 | |
| Piperidine-4-carboxamide | C2, C6 | ~ 45 |
| (Predicted based on similar structures) | C3, C5 | ~ 29 |
| C4 | ~ 41 | |
| C=O (amide) | ~ 178 |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for reliable structural elucidation.
1. Sample Preparation:
-
Weigh 5-10 mg of the solid sample or use 20-30 µL of a liquid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean vial.
-
The choice of solvent is critical and should be based on the sample's solubility and the chemical shifts of the solvent, which should not overlap with sample peaks.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
The data should be acquired on a spectrometer with a field strength of at least 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR to ensure adequate signal dispersion.
-
¹H NMR:
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
A wider spectral width is necessary compared to ¹H NMR.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
Structural Validation Workflow
The following diagram illustrates the logical workflow for validating the structure of N-methylpiperidine-4-carboxamide using NMR spectroscopy.
Caption: Workflow for the validation of N-methylpiperidine-4-carboxamide structure using NMR.
Conclusion
The structural validation of N-methylpiperidine-4-carboxamide can be confidently achieved through the careful acquisition and interpretation of ¹H and ¹³C NMR spectra. By comparing the experimental data with the predicted chemical shifts and the spectra of structurally related compounds, researchers can confirm the presence of the N-methyl group, the 4-carboxamide substituent, and the integrity of the piperidine ring. This systematic approach ensures the correct molecular structure is in hand, a fundamental requirement for advancing any research or drug development program.
In Vitro Assay Comparison Guide: Confirming the Biological Activity of Synthesized Compound X
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro assays to confirm the biological activity of a newly synthesized compound, referred to as "Compound X." The performance of Compound X is compared with established alternative compounds, supported by experimental data. Detailed methodologies for all key experiments are provided to ensure reproducibility.
Data Presentation
Table 1: Comparative Analysis of Cell Viability (MTT Assay)
| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| Compound X | 0.1 | 98.2 ± 3.1 | 5.2 |
| 1 | 85.1 ± 4.5 | ||
| 5 | 52.3 ± 3.8 | ||
| 10 | 25.6 ± 2.9 | ||
| 50 | 5.1 ± 1.2 | ||
| Doxorubicin (Control) | 0.1 | 95.4 ± 2.8 | 1.8 |
| 1 | 72.8 ± 5.1 | ||
| 5 | 35.2 ± 4.2 | ||
| 10 | 15.9 ± 2.5 | ||
| 50 | 2.3 ± 0.8 | ||
| Vehicle (DMSO) | 0.1% | 100 ± 2.5 | N/A |
Table 2: Kinase Inhibition Profile of Compound X (Kinase Activity Assay)
| Kinase Target | Compound X IC50 (nM) | Staurosporine (Control) IC50 (nM) |
| Target Kinase A | 15.2 | 5.8 |
| Off-Target Kinase B | > 10,000 | 10.2 |
| Off-Target Kinase C | 5,800 | 7.5 |
Table 3: Receptor Binding Affinity of Compound X (Radioligand Binding Assay)
| Compound | Receptor Target | Ki (nM) |
| Compound X | Target Receptor Y | 25.7 |
| Reference Ligand | Target Receptor Y | 10.2 |
Mandatory Visualization
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay assesses the effect of a compound on cell proliferation and viability.[1][2]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via mitochondrial dehydrogenases.[3][4] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilization.[4]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[3]
-
Compound Treatment: Treat cells with various concentrations of Compound X and the control drug (e.g., Doxorubicin) for 48 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in diluted hydrochloric acid) to each well to dissolve the formazan crystals.[4]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[3]
Kinase Activity Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.[7][8]
Principle: The assay quantifies the phosphorylation of a substrate by a kinase. Inhibition of the kinase by a compound results in a decreased phosphorylation signal. Various detection methods can be used, including radiometric, fluorescence, and luminescence-based readouts.[8]
Protocol (Luminescence-based):
-
Reaction Setup: In a 384-well plate, add the kinase, a specific peptide substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of Compound X or a known kinase inhibitor (e.g., Staurosporine).
-
Kinase Reaction: Incubate the plate at room temperature to allow the phosphorylation reaction to proceed.
-
Detection: Add a detection reagent containing an antibody that specifically recognizes the phosphorylated substrate. The binding of this antibody can be coupled to a luminescent signal (e.g., through an enzyme-linked secondary antibody).
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]
Receptor Binding Assay
This assay determines the affinity of a compound for a specific receptor.[10][11]
Principle: A competitive binding assay is used where the synthesized compound competes with a known radiolabeled or fluorescently labeled ligand for binding to the target receptor.[12][13] The amount of labeled ligand displaced by the compound is measured to determine its binding affinity (Ki).
Protocol (Radioligand Binding):
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Binding Reaction: In a reaction tube, incubate the cell membranes with a fixed concentration of a radiolabeled ligand and varying concentrations of Compound X or a known reference ligand.
-
Incubation: Allow the binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter. The filter retains the membranes with the bound ligand.
-
Data Acquisition: Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of Compound X that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. Synthesis, characterization, and comparative in vitro cytotoxicity studies of platinum(II), palladium(II), and gold(III) methylsarcosinedithiocarbamate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening | MDPI [mdpi.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 8. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploiting the PI3K/AKT Pathway for Cancer Drug Discovery | Semantic Scholar [semanticscholar.org]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
A Comparative Guide to Purity Analysis of N-methylpiperidine-4-carboxamide hydrochloride: HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, the rigorous confirmation of purity for active pharmaceutical ingredients (APIs) and intermediates like N-methylpiperidine-4-carboxamide hydrochloride is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) with alternative analytical techniques for purity assessment. Detailed experimental protocols and comparative data are presented to assist in selecting the most appropriate method for specific analytical challenges.
The purity of this compound is determined by quantifying the main component and identifying any potential impurities, which may include starting materials, by-products, or degradation products. This guide focuses on a comparative analysis of Reversed-Phase HPLC (RP-HPLC) for general purity assessment against orthogonal methods such as Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity determination.
Comparison of Analytical Methods for Purity Assessment
The choice of an analytical technique for purity determination is contingent on the nature of the impurities to be detected, the required sensitivity, and the availability of instrumentation. A multi-faceted approach, employing orthogonal methods, is often recommended for a comprehensive purity profile.[1]
| Method | Principle | Primary Application | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Quantitation of the main compound and detection of non-volatile, process-related impurities. | High resolution, sensitivity, and reproducibility.[2] | May require derivatization or an ion-pairing agent for compounds lacking a strong UV chromophore.[3] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and partitioning between a stationary phase and a carrier gas, with mass spectrometry for identification. | Detection and quantification of volatile impurities and residual solvents.[1] | Excellent for volatile and semi-volatile compounds; provides structural information for impurity identification. | Not suitable for non-volatile or thermally labile compounds. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of atomic nuclei. | Absolute purity determination without the need for a specific reference standard of the impurity. | Non-destructive, provides structural information, and is a primary analytical method.[2] | Lower sensitivity compared to HPLC; requires a certified internal standard.[2] |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the quantification of this compound and the detection of most non-volatile process-related impurities. Since the target molecule lacks a strong chromophore for UV detection at higher wavelengths, a low wavelength is proposed. Alternatively, an ion-pairing agent could be employed with a charged aerosol detector (CAD).[3]
-
Instrumentation : HPLC system with a UV detector.[4]
-
Column : C18, 250 mm x 4.6 mm, 5 µm particle size.[5]
-
Mobile Phase :
-
A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
-
Gradient :
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate : 1.0 mL/min.[1]
-
Column Temperature : 30 °C.[5]
-
Detection : UV at 210 nm.[1]
-
Injection Volume : 10 µL.[1]
-
Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
GC-MS is ideal for detecting and quantifying volatile impurities, such as residual solvents from synthesis and purification (e.g., isopropanol, toluene, acetone).[1]
-
Instrumentation : GC system with a headspace autosampler and a mass spectrometer.[1]
-
Column : DB-624 or similar (e.g., 30 m x 0.25 mm, 1.4 µm film thickness).[1]
-
Carrier Gas : Helium.[6]
-
Oven Program : 40°C (hold 5 min), then ramp to 240°C at 10°C/min, hold for 5 min.[1]
-
Injector Temperature : 250°C.[1]
-
Detector (MS) Temperature : 280°C.
-
Sample Preparation : Dissolve a known amount of the material in a suitable high-boiling solvent (e.g., DMSO) in a headspace vial.[1]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a direct measure of the purity of this compound against a certified internal standard.
-
Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).[2]
-
Solvent : Deuterated water (D₂O) or Methanol-d₄ (CD₃OD).
-
Internal Standard : A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Procedure :
-
Accurately weigh the sample and the internal standard into a vial.
-
Dissolve the mixture in the deuterated solvent.
-
Acquire a ¹H NMR spectrum with appropriate relaxation delays to ensure quantitative signals.
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the purity based on the integral values, molar masses, and weights of the analyte and the internal standard.
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship in comparing the analytical methods.
Caption: Experimental workflow for HPLC purity confirmation of this compound.
Caption: Logical relationship in comparing HPLC with alternative analytical methods for purity assessment.
By employing a combination of these methods, researchers and drug developers can ensure the high quality of this compound, leading to more reliable and reproducible outcomes in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
A Comparative Efficacy Analysis: N-Methylpiperidine-4-carboxamide Derivatives Versus Conventional Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of N-methylpiperidine-4-carboxamide derivatives, represented by Pimavanserin, and existing antipsychotic drugs for the treatment of psychosis, primarily focusing on Parkinson's Disease Psychosis (PDP) and schizophrenia. This analysis is based on a comprehensive review of published clinical trial data.
Executive Summary
Pimavanserin, a selective serotonin 5-HT2A receptor inverse agonist, represents a novel approach to treating psychosis, differing from traditional antipsychotics that primarily target dopamine D2 receptors. Clinical trial data suggests that Pimavanserin is effective in reducing the symptoms of Parkinson's disease psychosis without worsening motor function, a significant advantage over many existing treatments. While direct head-to-head comparative trials are limited, this guide offers an indirect comparison of efficacy and safety based on pivotal clinical studies.
Efficacy and Safety Data Comparison
The following tables summarize the quantitative data from key clinical trials of Pimavanserin and other commonly used antipsychotic medications.
Table 1: Efficacy of Pimavanserin in Parkinson's Disease Psychosis (ACP-103-020 Trial)
| Outcome Measure | Pimavanserin (40mg) | Placebo | p-value |
| Change in SAPS-PD Score | -5.79 | -2.73 | 0.001 |
| CGI-S Score Improvement | Significant | Less Significant | 0.001 |
| Caregiver Burden Reduction | Significant | Less Significant | 0.002 |
Table 2: Efficacy of Selected Atypical Antipsychotics in Schizophrenia
| Drug | Trial | Primary Outcome Measure | Key Efficacy Finding |
| Olanzapine | Multiple Trials | PANSS Total Score | Significant reduction compared to placebo and, in some studies, haloperidol. |
| Risperidone | Multiple Trials | PANSS Total Score | Significant long-term reduction in PANSS total and subscale scores.[1] |
| Quetiapine | Multiple Trials | PANSS Total Score | Significant improvements in PANSS total score compared to placebo in adolescents.[2] |
| Clozapine | Multiple Trials | BPRS, CGI | Superior efficacy in treatment-resistant schizophrenia compared to other antipsychotics.[3][4] |
Table 3: Comparative Safety Profile
| Adverse Event | Pimavanserin | Olanzapine | Risperidone | Quetiapine | Clozapine |
| Extrapyramidal Symptoms (EPS) | Low Incidence | Moderate Incidence | Dose-dependent Incidence | Low Incidence | Very Low Incidence |
| Weight Gain | Minimal | Significant | Moderate | Moderate | Significant |
| Sedation | Common | Common | Common | Very Common | Very Common |
| Agranulocytosis | Not Reported | Not Reported | Not Reported | Not Reported | Black Box Warning |
Experimental Protocols
Pivotal Trial for Pimavanserin in PDP (ACP-103-020)
-
Study Design: A 6-week, multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients with a clinical diagnosis of Parkinson's disease and psychotic symptoms (hallucinations and/or delusions) for at least one month.
-
Intervention: Patients were randomized to receive either Pimavanserin 40 mg (administered as two 20 mg tablets) or a matching placebo once daily.
-
Primary Efficacy Endpoint: The primary outcome was the change from baseline to week 6 in the Scale for the Assessment of Positive Symptoms - Parkinson's Disease (SAPS-PD). The SAPS-PD is a modified version of the SAPS, focusing on the domains of hallucinations and delusions.[5]
-
Secondary Efficacy Endpoints: Included the Clinical Global Impression - Severity (CGI-S) and Improvement (CGI-I) scales, and measures of caregiver burden.
-
Safety Assessments: Monitoring of adverse events, vital signs, laboratory parameters, and motor function using the Unified Parkinson's Disease Rating Scale (UPDRS) Parts II and III.
General Protocol for Atypical Antipsychotic Trials in Schizophrenia
-
Study Design: Typically 6-week, randomized, double-blind, placebo-controlled, and often active-comparator (e.g., haloperidol) controlled trials.
-
Patient Population: Patients meeting the DSM-IV or DSM-5 criteria for schizophrenia, experiencing an acute exacerbation of psychotic symptoms.
-
Intervention: Flexible or fixed dosing of the investigational drug, placebo, and sometimes an active comparator.
-
Primary Efficacy Endpoint: The most common primary endpoint is the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score. The PANSS is a 30-item scale that assesses positive symptoms, negative symptoms, and general psychopathology.
-
Secondary Efficacy Endpoints: Often include the CGI-S and CGI-I scales, and subscales of the PANSS.
-
Safety Assessments: Comprehensive monitoring of adverse events, with a particular focus on extrapyramidal symptoms (using scales like the Simpson-Angus Scale), weight gain, metabolic changes, and prolactin levels.
Visualizations
Caption: Pimavanserin's 5-HT2A Inverse Agonist Signaling Pathway.
Caption: General Workflow of a Randomized Controlled Clinical Trial.
References
- 1. Efficacy and safety of risperidone in the long-term treatment of patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of quetiapine in adolescents with schizophrenia investigated in a 6-week, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Efficacy and safety of clozapine in psychotic disorders—a systematic quantitative meta-review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pimavanserin: A Novel Drug Approved to Treat Parkinson’s Disease Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Verifying the Stereochemistry of Substituted Piperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms in substituted piperidine compounds is a critical determinant of their pharmacological and toxicological profiles. As a prevalent scaffold in numerous pharmaceuticals, the ability to accurately verify the stereochemistry of these molecules is paramount. This guide provides an objective comparison of key analytical techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific needs.
Comparison of Key Analytical Techniques
Verifying the stereochemistry of piperidine derivatives involves determining both the relative configuration (the orientation of substituents relative to each other) and the absolute configuration (the precise 3D spatial arrangement). The choice of technique depends on the information required, sample availability, and desired throughput.
| Technique | Information Obtained | Sample Requirements | Throughput | Key Advantages | Limitations |
| NMR Spectroscopy | Relative configuration, conformational analysis. Absolute configuration possible with chiral derivatizing agents.[1][2] | Solution (5-10 mg in deuterated solvent).[3] | Moderate to High | Non-destructive; provides detailed structural and dynamic information in solution.[2][4][5] | Does not directly determine absolute configuration without chiral auxiliaries.[1][6] Complex spectra can be challenging to interpret.[7] |
| X-ray Crystallography | Absolute configuration, relative configuration, solid-state conformation.[1][8][9] | Single crystal of sufficient quality and size.[6][8] | Low | Unambiguous and definitive determination of 3D structure ("gold standard").[8][9] | Requires a suitable single crystal, which can be difficult or impossible to grow.[6][10] The solid-state conformation may not be the same as in solution. |
| Chiral Chromatography (HPLC/SFC) | Enantiomeric purity (ee%), separation of enantiomers and diastereomers.[11][12] | Solution (µg to mg scale). | High | Highly accurate for quantifying enantiomeric excess; applicable for both analytical and preparative scales.[2][12][13] | Does not provide structural information; method development can be empirical.[13] |
| Vibrational Circular Dichroism (VCD) | Absolute configuration in solution.[10][14][15] | Solution (mg scale), no crystallization needed.[10] | Moderate | Powerful for determining absolute configuration when crystals are unavailable; sensitive to molecular conformation.[10][16] | Requires computational modeling (DFT calculations) to compare with experimental spectra.[10][17] |
Key Experimental Methodologies
Below are detailed protocols for the principal techniques used in the stereochemical analysis of substituted piperidines.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Configuration
NMR spectroscopy, particularly 2D Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful non-destructive technique for determining the relative configuration and preferred conformation of piperidine rings in solution.[5][18] It relies on measuring through-space interactions between protons that are close to each other (< 5 Å).[3]
Experimental Protocol (2D NOESY):
-
Sample Preparation: Dissolve 5-10 mg of the purified piperidine compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O) in a 5 mm NMR tube.[3]
-
Data Acquisition:
-
Acquire standard 1D ¹H and ¹³C spectra to confirm the basic structure and purity.
-
Set up a 2D NOESY experiment on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Use a mixing time appropriate for the molecule's size (typically 500-800 ms for small molecules) to allow for NOE buildup.
-
-
Data Analysis:
-
Process the 2D spectrum to obtain the NOESY plot.
-
Identify cross-peaks, which indicate spatial proximity between protons.
-
For a piperidine in a chair conformation, strong NOE correlations between axial protons (e.g., H-2ax, H-4ax, H-6ax) are diagnostic. The presence or absence of NOEs between substituents and ring protons confirms their axial or equatorial orientation.[19] For example, a strong NOE between a substituent's proton and an axial ring proton indicates the substituent is also in an axial position.
-
Visualization of NMR Workflow:
References
- 1. purechemistry.org [purechemistry.org]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis [article.sapub.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. schrodinger.com [schrodinger.com]
- 18. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of N-methylpiperidine-4-carboxamide hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of N-methylpiperidine-4-carboxamide hydrochloride (CAS No. 1903-75-9), a compound for which comprehensive toxicological data is not yet available. Therefore, it is imperative to treat this substance as hazardous and exercise caution.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures in a controlled laboratory environment.
Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn:
-
Safety Goggles: To protect against potential eye contact.
-
Chemical-resistant Gloves: To prevent skin contact.
-
Lab Coat: To protect clothing and skin.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation of any dust or aerosols.[1]
Step-by-Step Disposal Protocol
The primary and most critical step in the disposal of this compound is to engage a licensed and qualified professional waste disposal service.[1] Do not attempt to dispose of this chemical in the regular trash or down the drain.
1. Waste Identification and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated items such as weighing paper or personal protective equipment, in a designated, chemically resistant container with a secure lid.
-
Solutions: If the compound is in solution, collect it in a separate, compatible, and clearly labeled hazardous waste container.
2. Labeling:
-
Clearly label the hazardous waste container with the full chemical name: "this compound," the CAS number "1903-75-9," and an estimate of the quantity.
-
Include a "Hazardous Waste" label.
3. Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and strong acids.[1]
4. Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for the collection and proper disposal of the waste.
-
It is common practice for such materials to be incinerated in a chemical incinerator equipped with an afterburner and scrubber.
5. Spill Management:
-
Small Spills: In the event of a small spill, carefully sweep up the solid material and place it in the designated hazardous waste container.[1]
-
Large Spills: For larger spills, evacuate the area and contact your institution's EHS department or emergency response team.
6. Decontamination of Empty Containers:
-
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent in which the compound is soluble.
-
Collect the rinsate as hazardous waste and add it to the appropriate liquid waste container.
-
After triple-rinsing, deface or remove the original label and dispose of the container in accordance with your institution's policies, which may include recycling or disposal as regular trash.
Safety and Disposal Data Summary
Due to the limited available data for this compound, the following table provides a summary of known information and general precautions for similar compounds.
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 1903-75-9 | - |
| Appearance | White to off-white crystal or crystalline powder | [2] |
| Solubility | Soluble in water, alcohol, and ester solvents.[2] | [2] |
| Known Hazards | Health hazards have not been fully investigated. May be harmful if inhaled, causing respiratory tract irritation.[1] | [1] |
| Incompatible Materials | Strong oxidizing agents, Strong acids.[1] | [1] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. | General Laboratory Practice |
| Primary Disposal Method | Contact a licensed professional waste disposal service for incineration. | [1] |
| Spill Cleanup | Sweep up solid material and place in a hazardous waste container. | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling N-methylpiperidine-4-carboxamide hydrochloride
Disclaimer: A specific Safety Data Sheet (SDS) for N-methylpiperidine-4-carboxamide hydrochloride was not available. The following information is synthesized from data for closely related compounds, including N-methylpiperidine and other piperidine derivatives. It is imperative to handle this compound with caution and to consult with your institution's safety officer for guidance specific to your facilities and planned experiments.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational procedures, personal protective equipment (PPE) recommendations, and disposal plans to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[3][4] | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact. Inspect gloves for integrity before each use. |
| Body Protection | Laboratory coat or chemical-resistant apron.[3] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or for large spills, a NIOSH-approved respirator with an appropriate cartridge is recommended.[4][5] | To prevent inhalation of dust or vapors.[3] |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Experimental Workflow:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
